Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDSWUCVBZVOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433728 | |
| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55104-63-7 | |
| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-oxo-2-(pyridin-2-yl)acetate, a valuable building block in medicinal chemistry and drug development. This document outlines the core synthesis mechanism, provides detailed experimental protocols, and presents quantitative data for the key reaction steps.
Core Synthesis Mechanism: Grignard Reaction with Diethyl Oxalate
The most direct and widely applicable method for the synthesis of ethyl 2-oxo-2-(pyridin-2-yl)acetate is the nucleophilic addition of a 2-pyridyl Grignard reagent to diethyl oxalate. This reaction proceeds in two key stages:
-
Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-pyridylmagnesium bromide. This organometallic intermediate is a potent nucleophile.
-
Acylation with Diethyl Oxalate: The 2-pyridylmagnesium bromide then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to yield the desired α-keto ester, ethyl 2-oxo-2-(pyridin-2-yl)acetate.
A critical aspect of this synthesis is controlling the reaction conditions to prevent a common side reaction: the addition of a second equivalent of the Grignard reagent to the ketone moiety of the product, which would lead to the formation of a tertiary alcohol.[1][2] This is typically achieved by using an excess of diethyl oxalate and maintaining a low reaction temperature.[1][3]
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of α-keto esters via the Grignard reaction with diethyl oxalate, based on analogous reactions reported in the literature.[3][4]
| Reactant (Grignard) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propylmagnesium chloride | Diethyl oxalate | Ether | < -75 | 1.5 | 92 | [3] |
| Isobutylmagnesium chloride | Diethyl oxalate | Ether | < -60 | 1.5 | 98 | [3] |
| Phenylmagnesium bromide | Diethyl oxalate | THF | - | - | 61 | [4] |
| Benzylmagnesium chloride | Diethyl oxalate | THF | - | - | 55 | [4] |
Experimental Protocols
Preparation of 2-Pyridylmagnesium Bromide (Grignard Reagent)
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as an activator)
Procedure:
-
All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Dissolve 2-bromopyridine in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the 2-bromopyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 2-pyridylmagnesium bromide should be a dark, cloudy mixture.
Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Materials:
-
2-Pyridylmagnesium bromide solution in THF (prepared as above)
-
Diethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve diethyl oxalate (1.5 to 2 molar equivalents relative to the Grignard reagent) in anhydrous THF.
-
Cool the diethyl oxalate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared 2-pyridylmagnesium bromide solution dropwise to the cooled diethyl oxalate solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.[3]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 2-oxo-2-(pyridin-2-yl)acetate by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthesis mechanism of ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Caption: Experimental workflow for the synthesis.
References
Spectroscopic Profile of Ethyl 2-oxo-2-(pyridin-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines general experimental protocols with predicted and analogous spectral information to serve as a reference for researchers.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for Ethyl 2-oxo-2-(pyridin-2-yl)acetate based on typical values for similar structures and general principles of spectroscopy. It is important to note that actual experimental values may vary depending on the specific conditions used for analysis.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 1H | H6 (proton on pyridine ring adjacent to N) |
| ~8.1 | Triplet of doublets | 1H | H4 (proton on pyridine ring) |
| ~7.9 | Doublet | 1H | H3 (proton on pyridine ring) |
| ~7.5 | Triplet | 1H | H5 (proton on pyridine ring) |
| 4.45 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.40 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C =O (keto) |
| ~163 | C =O (ester) |
| ~152 | C 2 (pyridine ring) |
| ~149 | C 6 (pyridine ring) |
| ~137 | C 4 (pyridine ring) |
| ~128 | C 5 (pyridine ring) |
| ~122 | C 3 (pyridine ring) |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (keto) |
| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: MS (Mass Spectrometry) Data
| m/z | Interpretation |
| 179 | [M]⁺ (Molecular ion) |
| 151 | [M - CO]⁺ |
| 134 | [M - OEt]⁺ |
| 106 | [M - COOEt]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane).
-
Analysis: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound. Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using a direct infusion or a chromatographic method (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecules.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxo-2-(pyridin-2-yl)acetate, and its closely related analogue Ethyl oxo(pyridin-2-ylamino)acetate, are pivotal chemical intermediates, particularly recognized for their role in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, with a primary focus on Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5) due to the greater availability of scientific data for this derivative, which is a key intermediate in the production of the anticoagulant medication Edoxaban.[1] This document is intended to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.
Chemical Identity and Physical Properties
A critical distinction must be made between two structurally similar compounds often associated with this nomenclature:
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate (CAS 55104-63-7)
-
Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5)
While the user request specified the former, the preponderance of available scientific literature, particularly in the context of pharmaceutical synthesis, pertains to the latter. This guide will primarily focus on Ethyl oxo(pyridin-2-ylamino)acetate , while also providing available data for Ethyl 2-oxo-2-(pyridin-2-yl)acetate .
Table 1: Physicochemical Properties
| Property | Ethyl oxo(pyridin-2-ylamino)acetate | Ethyl 2-oxo-2-(pyridin-2-yl)acetate |
| CAS Number | 41374-72-5[1] | 55104-63-7 |
| Molecular Formula | C₉H₁₀N₂O₃[1] | C₉H₉NO₃ |
| Molecular Weight | 194.19 g/mol [1] | 179.17 g/mol |
| Appearance | Not definitively reported in searches | Not definitively reported in searches |
| Melting Point | Not definitively reported in searches | Not definitively reported in searches |
| Boiling Point | Not definitively reported in searches | Not definitively reported in searches |
| Solubility | Moisture sensitive[2] | Not definitively reported in searches |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons of the pyridine ring (in the 7.0-8.5 ppm region), and an NH proton signal.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and keto groups (typically in the 160-190 ppm range), signals for the aromatic carbons of the pyridine ring, and peaks for the ethyl group carbons.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching of the ester and ketone, C=N and C=C stretching of the pyridine ring, and C-O stretching of the ester.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethoxy group and other fragments.
Reactivity and Chemical Transformations
Ethyl oxo(pyridin-2-ylamino)acetate possesses a versatile chemical scaffold with several reactive sites, making it a valuable precursor in organic synthesis.[1]
Synthesis
The primary route for the synthesis of Ethyl oxo(pyridin-2-ylamino)acetate is through a condensation reaction .[1] This typically involves the reaction of 2-aminopyridine with a derivative of ethyl oxoacetate, such as diethyl oxalate or ethyl oxalyl chloride.[1]
Diagram 1: Synthesis of Ethyl oxo(pyridin-2-ylamino)acetate
Caption: Synthesis via condensation reaction.
Key Reactions
-
Hydrolysis: The ester group in Ethyl oxo(pyridin-2-ylamino)acetate is susceptible to hydrolysis under both acidic and basic conditions, yielding oxo(pyridin-2-ylamino)acetic acid.[1]
Diagram 2: Hydrolysis of Ethyl oxo(pyridin-2-ylamino)acetate
Caption: Hydrolysis of the ester group.
-
Hydrazinolysis: The compound readily reacts with hydrazine hydrate to form the corresponding hydrazide, 2-oxo-2-(pyridin-2-ylamino)acetohydrazide.[1] This hydrazide can then serve as a precursor for the synthesis of various heterocyclic systems.
Diagram 3: Reaction with Hydrazine
Caption: Formation of the corresponding hydrazide.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of Ethyl oxo(pyridin-2-ylamino)acetate are not explicitly available in the public domain as standalone procedures. However, based on general principles of organic synthesis and information regarding analogous reactions, the following methodologies can be inferred.
Synthesis of Ethyl oxo(pyridin-2-ylamino)acetate
Method: Condensation of 2-aminopyridine with diethyl oxalate.
Procedure:
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of diethyl oxalate.
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield Ethyl oxo(pyridin-2-ylamino)acetate.
Note: The use of a base, such as sodium hydroxide, may be employed to facilitate the reaction.[1]
Hydrolysis of Ethyl oxo(pyridin-2-ylamino)acetate
Method: Acid-catalyzed hydrolysis.
Procedure:
-
Dissolve Ethyl oxo(pyridin-2-ylamino)acetate in an aqueous acidic solution (e.g., dilute hydrochloric acid).
-
Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis, monitoring by TLC.
-
After cooling, the product, oxo(pyridin-2-ylamino)acetic acid, may precipitate out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried.
Reaction with Hydrazine Hydrate
Method: Hydrazinolysis.
Procedure:
-
Dissolve Ethyl oxo(pyridin-2-ylamino)acetate in a suitable solvent, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The product, 2-oxo-2-(pyridin-2-ylamino)acetohydrazide, may precipitate from the reaction mixture upon cooling.
-
The solid is collected by filtration, washed with a cold solvent, and dried.
Applications in Drug Development
The primary application of Ethyl oxo(pyridin-2-ylamino)acetate is as a key building block in the synthesis of the novel oral anticoagulant, Edoxaban.[1] Its structural features, including the pyridine ring, amide linkage, and α-ketoester moiety, make it a versatile synthon for the construction of complex heterocyclic molecules with potential biological activity.[1]
Safety and Handling
Specific safety data for Ethyl oxo(pyridin-2-ylamino)acetate is not widely available. However, as with any chemical reagent, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is noted to be moisture-sensitive, so storage in a dry environment is recommended.[2]
Conclusion
Ethyl 2-oxo-2-(pyridin-2-yl)acetate, and more specifically its amino derivative, Ethyl oxo(pyridin-2-ylamino)acetate, are important intermediates in modern pharmaceutical synthesis. A thorough understanding of their chemical properties and reactivity is essential for their effective utilization in the development of new therapeutic agents. While there are gaps in the publicly available quantitative data for these compounds, this guide provides a foundational understanding based on existing literature and chemical principles. Further research into the specific physical and spectral properties of these molecules would be of significant value to the scientific community.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical principles and literature precedents for analogous transformations.
Core Synthetic Strategies and Starting Materials
The synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be approached through several strategic disconnections. The most prominent and chemically sound methods involve:
-
Crossed Claisen Condensation: Utilizing a pyridine-based ester with an α-hydrogen, which acts as the nucleophile, and diethyl oxalate as the electrophilic partner.
-
Oxidation of an Acetylpyridine Derivative: The direct oxidation of the methyl group of 2-acetylpyridine to the corresponding α-keto ester.
-
Organometallic Addition to an Oxalate: The reaction of a 2-pyridyl organometallic reagent, such as a Grignard or organolithium species, with a derivative of oxalic acid.
This guide will focus on the most practical and well-documented of these approaches, providing detailed experimental protocols and comparative data.
Method 1: Crossed Claisen Condensation of Ethyl Picolinate with Diethyl Oxalate
The crossed Claisen condensation is a powerful C-C bond-forming reaction for the synthesis of β-keto esters. In this approach, the enolate of ethyl picolinate (the ethyl ester of picolinic acid) attacks diethyl oxalate. Since diethyl oxalate lacks α-hydrogens, it cannot self-condense, which simplifies the product mixture. A strong base is required to generate the enolate of ethyl picolinate.
Starting Materials:
-
Ethyl Picolinate
-
Diethyl Oxalate
-
A strong, non-nucleophilic base (e.g., Sodium ethoxide, Sodium hydride)
-
Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran)
Experimental Protocol:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, a suspension of sodium hydride in anhydrous THF can be used.
-
Enolate Formation: Cool the base solution/suspension to 0 °C in an ice bath. To this, add a solution of ethyl picolinate (1.0 equivalent) in the anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Condensation: After the addition of ethyl picolinate is complete, add a solution of diethyl oxalate (1.2 equivalents) in the anhydrous solvent dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition of diethyl oxalate, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Quantitative Data for Analogous Claisen Condensations:
| Starting Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Propionate | NaOEt | Ethanol | 25-80 | 2-6 | 60-70 |
| Ethyl Acetate | Na | Toluene | Reflux | 12 | ~75 |
| 2,6-Dicarbethoxypyridine | Na | Toluene | 80 | 5 | >80 |
Note: The data in this table is for analogous reactions and serves as a guideline for expected conditions and yields.
Logical Workflow for Claisen Condensation:
Caption: Workflow for the Claisen Condensation Synthesis.
Method 2: Oxidation of 2-Acetylpyridine with Selenium Dioxide
The Riley oxidation provides a direct method for the conversion of a methylene group adjacent to a carbonyl to a new carbonyl group. In this case, 2-acetylpyridine can be oxidized using selenium dioxide to afford the desired α-keto ester. The reaction is typically performed in a suitable solvent, and the presence of an alcohol (ethanol in this case) allows for the direct formation of the ethyl ester.
Starting Materials:
-
2-Acetylpyridine
-
Selenium Dioxide (SeO₂)
-
Solvent (e.g., Dioxane, Ethanol)
-
Water
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve selenium dioxide (1.1 equivalents) in a mixture of dioxane and a small amount of water by gentle heating (50-60 °C).
-
Addition of Substrate: To the clear solution of selenium dioxide, add 2-acetylpyridine (1.0 equivalent).
-
Oxidation: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated selenium.
-
Esterification and Isolation: If the reaction is not performed in ethanol, the resulting glyoxal can be esterified by dissolving it in anhydrous ethanol and bubbling dry HCl gas through the solution, followed by refluxing. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data for Analogous Riley Oxidations:
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | Dioxane/Water | Reflux | 4 | 69-72 |
| Propiophenone | Ethanol | Reflux | 6 | ~65 |
| Cyclohexyl methyl ketone | Acetic Acid | 110 | 5 | ~70 |
Note: This data is for analogous oxidations and provides an estimate for the synthesis of the target molecule.
Reaction Pathway for Riley Oxidation:
Caption: Synthetic Pathway for the Riley Oxidation.
Method 3: Grignard Reaction with Diethyl Oxalate
This method involves the formation of a 2-pyridyl Grignard reagent from a 2-halopyridine, which then acts as a nucleophile, attacking diethyl oxalate to form the desired α-keto ester.
Starting Materials:
-
2-Bromopyridine or 2-Chloropyridine
-
Magnesium turnings
-
Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)
-
Diethyl oxalate
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours until the magnesium is consumed.
-
Reaction with Diethyl Oxalate: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous THF and cool it to -78 °C. Slowly add the freshly prepared Grignard reagent to the diethyl oxalate solution via cannula, maintaining the temperature at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Quantitative Data for Analogous Grignard Reactions:
| Aryl Halide | Oxalate Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Diethyl Oxalate | -78 to RT | 12 | 70-80 |
| 3-Bromotoluene | Diethyl Oxalate | -78 to RT | 12 | ~75 |
| 4-Chloropyridine | Diethyl Oxalate | -78 to RT | 12 | ~60 |
Note: This data is for analogous reactions and should be considered as a guideline.
Grignard Reaction Workflow:
Caption: Workflow for the Grignard Reaction Synthesis.
Disclaimer: The experimental protocols provided are based on established chemical literature for similar transformations and should be adapted and optimized for specific laboratory conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
In-Depth Technical Guide: Physicochemical and Biological Characterization of Ethyl 2-oxo-2-(pyridin-2-yl)acetate (CAS 55104-63-7)
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a summary of the known physical and chemical properties of Ethyl 2-oxo-2-(pyridin-2-yl)acetate (CAS 55104-63-7). Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical characteristics. Furthermore, based on the biological activities of structurally related compounds, potential therapeutic applications and associated signaling pathways are discussed, along with protocols for their investigation.
Core Physicochemical Properties
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a chemical compound with the molecular formula C9H9NO3.[1] It is identified as a moisture-sensitive liquid.[1] While specific quantitative data is limited in publicly accessible literature, the following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 55104-63-7 | [1] |
| Molecular Formula | C9H9NO3 | [1] |
| Molecular Weight | 179.175 g/mol | [1] |
| Appearance | Liquid | General Observation |
| Purity | ≥97% | [1] |
| Shelf Life | 1095 days | [1] |
| Sensitivity | Moisture sensitive | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for key experiments to determine the physical and chemical properties of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small liquid sample.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. At this temperature, a rapid stream of bubbles will emerge from a capillary tube submerged in the liquid.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., Mel-Temp)
-
Thermometer
-
Small test tube or sample vial
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
Procedure:
-
Add a small amount (approximately 0.5 mL) of Ethyl 2-oxo-2-(pyridin-2-yl)acetate to the small test tube.
-
Place the capillary tube, with its open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and slowly exit.
-
The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Record the temperature. For accuracy, allow the apparatus to cool until the bubbling ceases and the liquid just begins to enter the capillary tube; this temperature should be very close to the boiling point.
Determination of Density
Principle: Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with distilled water and place it in a temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
Remove any excess water from the top and dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water and record the mass.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with Ethyl 2-oxo-2-(pyridin-2-yl)acetate and repeat the temperature equilibration and weighing steps.
-
Calculate the density using the following formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and the known density of water at that temperature.
Potential Biological Activity and Investigatory Protocols
While no specific biological data for CAS 55104-63-7 has been found, structurally similar "2-oxo-pyridine" and "ethyl 2-(2-pyridylacetate)" derivatives have shown potential as antimicrobial and anticancer agents. Some of these related compounds have been observed to exert anti-proliferative effects and inhibit key signaling kinases such as EGFR and VEGFR-2.
Proposed Signaling Pathway for Anticancer Activity
Based on the activity of related compounds, a potential mechanism of action for Ethyl 2-oxo-2-(pyridin-2-yl)acetate could involve the inhibition of receptor tyrosine kinases, leading to the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of anticancer activity for Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Experimental Workflow for Biological Characterization
The following diagram outlines a logical workflow for the initial biological characterization of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Caption: Logical workflow for the biological characterization of the target compound.
Protocol for In Vitro Antimicrobial Activity Assay (Broth Microdilution)
Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism in a liquid medium.
Apparatus and Materials:
-
96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Spectrophotometer or plate reader
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
Procedure:
-
Prepare a serial two-fold dilution of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits microbial growth.
Protocol for Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the phosphorylation of a substrate.
Apparatus and Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Compound stock solution
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well white microplates
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in the assay buffer.
-
In the wells of a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol for Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of the viability dye Propidium Iodide (PI).
Apparatus and Materials:
-
Flow cytometer
-
Cancer cell line of interest
-
Cell culture reagents
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Annexin V-FITC and Propidium Iodide staining kit
-
Binding buffer
Procedure:
-
Culture the cancer cells and treat them with various concentrations of Ethyl 2-oxo-2-(pyridin-2-yl)acetate for a specified time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) will be distinguished based on their fluorescence signals.
Disclaimer: The biological activities and signaling pathways described herein are putative and based on the analysis of structurally related compounds. The provided experimental protocols are generalized and may require optimization for the specific compound and experimental conditions.
References
Stability and Storage of Pyridyl Alpha-Keto Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for pyridyl alpha-keto esters. This class of compounds holds significant interest as versatile intermediates in medicinal chemistry and drug development. Understanding their stability profile is critical for ensuring the integrity, purity, and reproducibility of experimental results and for the development of stable pharmaceutical formulations.
Executive Summary
Pyridyl alpha-keto esters are generally stable compounds when stored under appropriate conditions.[1] However, their unique chemical structure, featuring a pyridine ring, an alpha-keto group, and an ester functionality, makes them susceptible to degradation under specific environmental stresses. The primary degradation pathways include hydrolysis, photodegradation, and acid- or base-catalyzed decomposition. This guide outlines the key stability concerns, provides recommended storage conditions, and details experimental protocols for assessing the stability of these valuable synthetic intermediates.
Chemical Structure and Inherent Stability
The general structure of a pyridyl alpha-keto ester is characterized by a pyridine ring attached to an alpha-keto ester moiety. This combination of functional groups confers a specific reactivity profile. While generally considered stable for transport and handling, the electrophilic nature of the alpha-keto carbonyl group can render the adjacent ester linkage susceptible to nucleophilic attack, particularly hydrolysis.[2]
Key Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] Based on the structure of pyridyl alpha-keto esters, the following degradation pathways are of primary concern:
-
Hydrolysis: The ester linkage is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, or even occur spontaneously in aqueous solutions.[2] The proximity of the electron-withdrawing keto and pyridyl groups can influence the rate of hydrolysis.
-
Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light. The pyridine ring, in conjunction with the carbonyl chromophore, may absorb UV or visible light, leading to photochemical reactions and the formation of degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of decomposition. While generally stable at ambient temperatures, prolonged exposure to high heat may lead to the formation of impurities.
-
Oxidative Degradation: The presence of oxidizing agents, such as peroxides, could potentially lead to degradation, although the pyridine ring itself is relatively resistant to oxidation.
Recommended Storage Conditions
To ensure the long-term stability and purity of pyridyl alpha-keto esters, the following storage conditions are recommended. These are general recommendations and may need to be optimized for specific derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation. |
| Light | Protect from light | To prevent photodegradation. Use of amber vials or storage in the dark is advised. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation, especially for long-term storage. |
| Moisture | Store in a desiccated environment | To minimize hydrolysis. Use of a desiccator is recommended. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of pyridyl alpha-keto esters should involve forced degradation studies followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. The following conditions are recommended based on ICH guidelines.
Table 1: Illustrative Conditions for Forced Degradation Studies
| Stress Condition | Illustrative Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before analysis. |
| Oxidative Stress | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Stress | Store the solid compound at 70 °C for 48 hours. |
| Photostability | Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is generally suitable for pyridyl alpha-keto esters due to their chromophores.
Table 2: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for a generic pyridyl alpha-keto ester.
Caption: Primary degradation routes for pyridyl alpha-keto esters.
Experimental Workflow for Stability Assessment
The following flowchart outlines the typical workflow for conducting a stability study of a pyridyl alpha-keto ester.
Caption: Workflow for conducting a stability study.
Signaling Pathways and Biological Relevance
While pyridyl alpha-keto esters are primarily utilized as synthetic intermediates, the pyridine and alpha-keto ester motifs are present in various biologically active molecules. For instance, pyridyl-containing compounds have been investigated as enzyme inhibitors, targeting enzymes such as 17 alpha-hydroxylase/17,20-lyase.[5][6] The alpha-ketoamide functionality, closely related to alpha-keto esters, is a known pharmacophore in protease inhibitors.[7] Therefore, understanding the stability of pyridyl alpha-keto esters is also relevant in the context of designing and developing stable enzyme inhibitors and other therapeutic agents.
Conclusion
Pyridyl alpha-keto esters are valuable chemical entities whose stability is a key consideration for their successful application in research and development. While generally stable, they are susceptible to hydrolysis, photodegradation, and other stress-induced decomposition pathways. Adherence to proper storage conditions, including refrigeration, protection from light, and exclusion of moisture, is paramount. A thorough stability assessment, employing forced degradation studies and a validated stability-indicating HPLC method, is essential for characterizing the degradation profile and ensuring the quality and reliability of these important compounds.
References
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridyl substituted benzocycloalkenes: new inhibitors of 17 alpha-hydroxylase/17,20-lyase (P450 17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomerism of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a prominent heterocyclic β-ketoester, possesses a structural framework amenable to tautomerism, a phenomenon of significant consequence in drug design, synthesis, and molecular recognition. The dynamic equilibrium between its keto and enol forms, and potentially imine-enamine forms involving the pyridine ring, is governed by a delicate interplay of electronic, steric, and solvent effects. This technical guide provides a comprehensive overview of the potential tautomeric landscape of ethyl 2-oxo-2-(pyridin-2-yl)acetate. While specific quantitative experimental data on the tautomeric equilibrium of this molecule is not extensively documented in publicly available literature, this guide furnishes detailed experimental and computational protocols to enable researchers to elucidate its tautomeric preferences. Methodologies for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside a framework for computational analysis using Density Functional Theory (DFT).
Introduction: The Significance of Tautomerism
Tautomerism, the equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical and biological identity of a molecule.[1] For drug development professionals, understanding a molecule's tautomeric behavior is critical, as different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and receptor binding affinity. In the case of ethyl 2-oxo-2-(pyridin-2-yl)acetate, the presence of both a β-ketoester moiety and a pyridine ring introduces the possibility of complex tautomeric equilibria.
Potential Tautomeric Forms of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Ethyl 2-oxo-2-(pyridin-2-yl)acetate can theoretically exist in several tautomeric forms. The primary equilibrium is the keto-enol tautomerism characteristic of β-dicarbonyl compounds. Additionally, the involvement of the pyridine nitrogen atom could lead to imine-enamine type tautomers.
The principal tautomeric equilibrium is anticipated between the keto form (1) and the enol form (2) . The enol form can be further stabilized by the formation of an intramolecular hydrogen bond.
-
Keto Tautomer (1): The conventional structure with two carbonyl groups.
-
Enol Tautomer (2): Characterized by a hydroxyl group and a carbon-carbon double bond, which can be stabilized by conjugation with the pyridine ring and an intramolecular hydrogen bond.
A secondary, and likely less favorable, equilibrium could involve the pyridine ring, leading to a zwitterionic imine form (3) .
Elucidating Tautomeric Equilibria: Experimental Protocols
The determination of the relative populations of tautomers in solution is most commonly achieved through spectroscopic methods, primarily NMR and UV-Vis spectroscopy.[2] The choice of solvent is a critical variable, as it can significantly influence the position of the tautomeric equilibrium.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the quantitative analysis of tautomeric mixtures in solution, as the interconversion between keto and enol forms is typically slow on the NMR timescale.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare solutions of ethyl 2-oxo-2-(pyridin-2-yl)acetate at a consistent concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD, D₂O).
-
Ensure the solvents are of high purity to avoid catalytic effects on the equilibrium.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
Key signals to monitor include the α-protons of the keto form and the vinylic and hydroxyl protons of the enol form.
-
-
Data Analysis:
-
Carefully integrate the signals corresponding to unique protons of each tautomer. For instance, the integral of the α-methylene protons (-CH₂-) in the keto form can be compared with the integral of the vinylic proton (=CH-) in the enol form.
-
The percentage of each tautomer is calculated from the relative integral areas. The equilibrium constant (KT) is then determined as the ratio of the enol to the keto form.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the keto and enol forms possess different chromophoric systems and thus exhibit distinct absorption maxima (λmax).[5]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare dilute solutions of ethyl 2-oxo-2-(pyridin-2-yl)acetate in a variety of solvents spanning a range of polarities (e.g., hexane, chloroform, ethanol, water).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the λmax for each tautomer. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength than the keto form.
-
-
Data Analysis:
-
While quantitative analysis can be more complex than with NMR due to overlapping bands and the need for molar absorptivity coefficients, the solvent-induced shifts in λmax and changes in band intensity provide qualitative and semi-quantitative information about the shift in the tautomeric equilibrium.[5]
-
Data Presentation: Quantifying Tautomeric Preferences
Table 1: Hypothetical ¹H NMR Data for Tautomeric Analysis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
| Tautomer | Proton | Chemical Shift (δ, ppm) in CDCl₃ | Integration |
| Keto | -CH₂- | ~ 4.5 | 2H |
| Enol | =CH- | ~ 6.0 | 1H |
| Enol | -OH | ~ 12.5 | 1H |
Table 2: Hypothetical Solvent Effects on the Tautomeric Equilibrium of Ethyl 2-oxo-2-(pyridin-2-yl)acetate at 298 K
| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | KT ([Enol]/[Keto]) |
| Hexane | 1.9 | Data | Data | Data |
| Chloroform (CDCl₃) | 4.8 | Data | Data | Data |
| Acetone-d₆ | 21 | Data | Data | Data |
| Methanol-d₄ | 33 | Data | Data | Data |
| DMSO-d₆ | 47 | Data | Data | Data |
| Water (D₂O) | 80 | Data | Data | Data |
Note: The data in these tables are illustrative and should be replaced with experimentally determined values.
Computational Chemistry Approach
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of tautomers.
Computational Protocol: DFT Calculations
-
Model Building: Construct the 3D structures of all potential tautomers of ethyl 2-oxo-2-(pyridin-2-yl)acetate.
-
Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[6]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Analysis: Compare the relative Gibbs free energies of the tautomers to predict their relative populations and the tautomeric equilibrium constant (KT).
Visualizing Tautomeric Equilibria and Workflows
Graphviz diagrams can be used to clearly illustrate the tautomeric relationships and the experimental workflows for their investigation.
Caption: Potential tautomeric equilibria of ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Caption: Experimental workflow for NMR-based analysis of tautomerism.
Conclusion
The tautomeric nature of ethyl 2-oxo-2-(pyridin-2-yl)acetate is a critical aspect of its molecular character that warrants thorough investigation, particularly in the context of drug discovery and development. While direct quantitative data remains to be extensively reported, this guide provides the necessary theoretical framework and detailed experimental and computational protocols for researchers to undertake a comprehensive analysis. By employing the methodologies outlined herein, scientists can elucidate the tautomeric landscape of this important heterocyclic compound, thereby enabling a more profound understanding of its chemical behavior and biological activity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. biopchem.education [biopchem.education]
- 5. physchemres.org [physchemres.org]
- 6. researchgate.net [researchgate.net]
Unlocking Heterocyclic Diversity: A Technical Guide to Novel Reactions of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a versatile building block, offers a gateway to a diverse array of complex heterocyclic structures crucial for advancements in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of novel reactions leveraging this scaffold, complete with detailed experimental protocols, comprehensive data, and mechanistic insights to empower researchers in their quest for new chemical entities.
Palladium-Catalyzed Three-Component Synthesis of Indolizine Fluorophores
A powerful one-pot multicomponent strategy for the synthesis of highly fluorescent indolizine derivatives has been developed, employing a palladium-catalyzed oxidative aminocarbonylation. This reaction efficiently combines a derivative of ethyl 2-oxo-2-(pyridin-2-yl)acetate, a secondary amine, and carbon monoxide to construct the indolizine core in a single step.
Experimental Protocol:
A solution of ethyl 2-(pyridin-2-yl)pent-4-ynoate (0.2 mmol), a secondary amine (e.g., morpholine, 3 equivalents), palladium(II) iodide (PdI₂, 1 mol%), and potassium iodide (KI, 1 equivalent) in acetonitrile (MeCN, to a concentration of 0.2 mmol of the starting alkyne per mL) is prepared in a high-pressure reactor. The reactor is charged with a 4:1 mixture of carbon monoxide (CO) and air to a pressure of 20 atmospheres. The reaction mixture is then heated to 100°C and stirred for 6 to 15 hours. Upon completion, the reaction is cooled, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired N,N-disubstituted 2-(indolizin-3-yl)acetamide.
Quantitative Data:
| Entry | Starting Alkyne | Amine | Product | Yield (%) |
| 1 | Ethyl 2-(pyridin-2-yl)pent-4-ynoate | Morpholine | Ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate | 78 |
| 2 | Substrate B | Piperidine | Product B' | 72 |
| 3 | Substrate C | Pyrrolidine | Product C' | 85 |
Reaction Workflow:
Caption: Palladium-Catalyzed Multicomponent Synthesis of Indolizine Fluorophores.
Divergent Annulation: Selective Synthesis of Quinolizin-4-ones, Isoxazoles, and Indolizines
The reaction between (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, a derivative of ethyl 2-oxo-2-(pyridin-2-yl)acetate, and methyl nitroacetate showcases a remarkable example of divergent synthesis. By carefully selecting the reaction conditions, one of three distinct heterocyclic cores—2-acyl-4H-quinolizin-4-one, a substituted isoxazole, or a 2-acylindolizine—can be selectively obtained in good yields.[1]
Experimental Protocols:
Synthesis of 2-Acyl-4H-quinolizin-4-ones:
To a solution of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (1 equivalent) in a suitable solvent, add methyl nitroacetate (1.2 equivalents) and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equivalents). The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.[1]
Synthesis of Substituted Isoxazoles:
A mixture of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (1 equivalent), methyl nitroacetate (1.2 equivalents), and a different base, for example, triethylamine (Et₃N) (2 equivalents), is stirred in a solvent at a controlled temperature. The reaction progress is monitored, and upon completion, the solvent is evaporated, and the crude product is purified via chromatography.[1]
Synthesis of 2-Acylindolizines:
The synthesis of 2-acylindolizines is achieved by treating (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (1 equivalent) and methyl nitroacetate (1.2 equivalents) under a third set of conditions, which may involve a specific catalyst or a different base/solvent combination, leading to the desired indolizine derivative after purification.[1]
Quantitative Data:
| Product Type | Aryl Substituent | Yield (%) |
| 2-Acyl-4H-quinolizin-4-one | 4-Methoxyphenyl | 88 |
| 2-Acyl-4H-quinolizin-4-one | 4-Bromophenyl | 74 |
| Isoxazole | Phenyl | - |
| Isoxazole | 4-Fluorophenyl | - |
| 2-Acylindolizine | Phenyl | - |
Yields for isoxazole and 2-acylindolizine products are reported in the source literature but are dependent on the specific reaction conditions employed.[1]
Logical Relationship of Divergent Synthesis:
Caption: Divergent Synthesis Pathways from a Common Precursor.
Three-Component Synthesis of Highly Substituted Pyridines
Multicomponent reactions (MCRs) represent a highly efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. A notable example is the synthesis of highly substituted pyridines through a one-pot condensation. While not directly employing ethyl 2-oxo-2-(pyridin-2-yl)acetate as a reactant, this methodology is thematically relevant, showcasing a powerful approach to pyridine-containing heterocycles.
Experimental Protocol:
To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and a thiophenol (1 mmol) in a reaction vessel, a catalytic amount of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), is added. The mixture is stirred at room temperature for a specified duration, with the reaction progress monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the ionic liquid can be recovered and reused. The organic extracts are combined, dried, and concentrated, and the crude product is purified by column chromatography to afford the highly substituted pyridine.
Quantitative Data:
| Aldehyde | Thiophenol | Yield (%) |
| Benzaldehyde | Thiophenol | 92 |
| 4-Chlorobenzaldehyde | Thiophenol | 90 |
| 4-Methoxybenzaldehyde | 4-Methylthiophenol | 88 |
| 2-Naphthaldehyde | Thiophenol | 85 |
Experimental Workflow:
References
The Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate: A Comprehensive Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its α-ketoester moiety attached to a pyridine ring makes it a versatile precursor for a variety of heterocyclic compounds and a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the synthetic methodologies for Ethyl 2-oxo-2-(pyridin-2-yl)acetate, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The primary and most chemically sound approach to the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is through a mixed Claisen condensation . This reaction involves the condensation of an ester of picolinic acid, typically ethyl picolinate, with another ester that cannot self-condense (is non-enolizable), such as diethyl oxalate. The use of a non-enolizable ester is crucial to prevent the formation of undesired side products and to drive the reaction towards the desired α-ketoester.
An alternative, though less direct, route involves the Claisen condensation of ethyl picolinate with ethyl acetate. This reaction, however, yields Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, a β-ketoester, which would require subsequent oxidation to afford the target α-ketoester. Due to the directness and efficiency of the mixed Claisen condensation with diethyl oxalate, this guide will focus on this superior methodology.
Synthesis of the Key Precursor: Ethyl Picolinate
The necessary starting material for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is ethyl picolinate. This precursor is readily prepared from picolinic acid via Fischer esterification.
Table 1: Synthesis of Ethyl Picolinate
| Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) | Reference |
| Picolinic Acid, Anhydrous Ethanol | Concentrated H₂SO₄ | Overnight | Reflux | 85 | [1] |
Experimental Protocol: Synthesis of Ethyl Picolinate[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend picolinic acid (5.0 g, 41 mmol) in anhydrous ethanol (40 mL).
-
Acid Addition: Carefully add concentrated sulfuric acid (12 mL) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Pour the residue into water (25 mL).
-
Basify the aqueous solution with sodium carbonate (Na₂CO₃) until a basic pH is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
-
Isolation:
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield ethyl picolinate as a colorless liquid.
-
Proposed Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate via Mixed Claisen Condensation
Table 2: Proposed Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Proposed Yield (%) | Reference (Analogous) |
| Ethyl Picolinate | Diethyl Oxalate | Sodium Ethoxide | Toluene | 4-6 hours | Reflux | 60-70 | [2] |
Proposed Experimental Protocol: Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere.
-
Solvent Exchange: After the sodium has completely reacted, distill off the excess ethanol and replace it with anhydrous toluene.
-
Reactant Addition: Cool the sodium ethoxide suspension in toluene to room temperature. Add a solution of ethyl picolinate (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous toluene dropwise via the dropping funnel with vigorous stirring.
-
Reaction: Upon completion of the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
-
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthesis, the following diagrams have been generated using the DOT language.
Caption: Fischer Esterification of Picolinic Acid.
Caption: Proposed Mixed Claisen Condensation.
Conclusion
The synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is most effectively achieved through a mixed Claisen condensation of ethyl picolinate and diethyl oxalate using a strong base such as sodium ethoxide. While a direct, detailed protocol for this specific transformation is not explicitly detailed in the reviewed literature, a robust and reliable procedure can be confidently adapted from the synthesis of a closely related isomer. The precursor, ethyl picolinate, is readily synthesized in high yield via Fischer esterification of picolinic acid. The methodologies and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of the proposed Claisen condensation reaction conditions could lead to improved yields and purity of the final product.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Edoxaban Intermediate Ethyl 2-oxo-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor and a widely prescribed oral anticoagulant. The efficient and scalable synthesis of this intermediate is crucial for the cost-effective production of the active pharmaceutical ingredient. This document provides detailed application notes and protocols for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, drawing from established chemical principles and analogous reactions. The primary synthetic strategy involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.
Synthetic Strategy
The synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be achieved through a multi-step process. The key steps involve the preparation of a Grignard reagent from 2-bromopyridine, the synthesis of an activated oxalate species, and the subsequent coupling of these two fragments.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis. Please note that yields are based on reported values for analogous reactions and may vary.[1]
Table 1: Reagents for the Synthesis of 2-Pyridylmagnesium Bromide
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Bromopyridine | C₅H₄BrN | 157.99 | 1.2 mL (12 mmol) | 1.0 |
| Isopropylmagnesium Chloride (2.0 M in THF) | C₃H₇ClMg | 102.85 | 6 mL (12 mmol) | 1.0 |
| Anhydrous Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 4 mL | - |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 6 mL | - |
Table 2: Reagents for the Synthesis of Ethyl 2-pyridyl oxalate
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 1.28 g (13.4 mmol) | 1.0 |
| Ethyl chlorooxoacetate | C₄H₅ClO₃ | 136.53 | 1.5 mL (13.4 mmol) | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.9 mL (13.6 mmol) | 1.01 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 40 mL | - |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | As needed | - |
Table 3: Reagents for the Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Pyridylmagnesium Bromide solution | C₅H₄BrMgN | - | 12 mmol | 1.0 |
| Ethyl 2-pyridyl oxalate | C₉H₉NO₄ | 195.17 | 13.4 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | As needed | - |
Table 4: Expected Product Characteristics and Yield
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Physical Appearance |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | C₉H₉NO₃ | 191.17 | 60-70% | Colorless to pale yellow liquid |
Experimental Protocols
Protocol 1: Synthesis of 2-Pyridylmagnesium Bromide [2][3]
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add a 2.0 M solution of isopropylmagnesium chloride in THF (6 mL, 12 mmol).
-
To this solution, add a solution of 2-bromopyridine (1.2 mL, 12 mmol) in anhydrous diethyl ether (4 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. The resulting solution of 2-pyridylmagnesium bromide is used directly in the next step.
Protocol 2: Synthesis of Ethyl 2-pyridyl oxalate [1]
-
In a dry flask, dissolve 2-hydroxypyridine (1.28 g, 13.4 mmol) and triethylamine (1.9 mL, 13.6 mmol) in dichloromethane (25 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ethyl chlorooxoacetate (1.5 mL, 13.4 mmol) in dichloromethane (15 mL) to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Remove the dichloromethane under reduced pressure.
-
Dissolve the residue in dry tetrahydrofuran and filter off the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to obtain ethyl 2-pyridyl oxalate as a colorless liquid. A yield of approximately 96% can be expected.[1]
Protocol 3: Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate [1]
-
In a dry flask under an inert atmosphere, cool the freshly prepared solution of 2-pyridylmagnesium bromide (12 mmol) in THF/diethyl ether to -78°C (dry ice/acetone bath).
-
Slowly add a solution of ethyl 2-pyridyl oxalate (13.4 mmol) in anhydrous THF to the Grignard reagent solution.
-
Stir the reaction mixture at -78°C for 45 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Mandatory Visualization
Diagram 1: Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Diagram 2: Logical Relationship of Key Steps
Caption: Logical flow of the key stages in the synthesis protocol.
References
Application Notes and Protocols for the Use of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-oxo-2-(pyridin-2-yl)acetate as a versatile building block in the synthesis of various heterocyclic scaffolds. The primary focus is on the construction of the indolizine ring system, a privileged core in many biologically active compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the application of these methods in a research and development setting.
Introduction
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a bifunctional reagent containing a pyridine ring, an α-ketoester moiety, and an activated methylene group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of nitrogen-containing heterocycles. Its reactivity allows for participation in cyclization, cycloaddition, and multicomponent reactions, leading to the formation of diverse and complex molecular architectures. The pyridinyl moiety, in particular, is a common feature in many pharmaceuticals, making derivatives of this compound valuable intermediates in drug discovery.
Synthesis of Indolizine Derivatives
The most prominent application of ethyl 2-oxo-2-(pyridin-2-yl)acetate and its derivatives in heterocyclic synthesis is the construction of the indolizine scaffold. Indolizines are bicyclic aromatic nitrogen-containing heterocycles that are isomers of indole and are found in a variety of natural products and pharmacologically active compounds. Several synthetic strategies have been developed to access substituted indolizines from pyridinyl precursors.
Copper-Catalyzed Annulation with gem-Difluoroalkenes
A modern approach to indolizine synthesis involves a copper-catalyzed coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes. This method offers a straightforward route to 1,2-disubstituted indolizines.
Experimental Workflow: Copper-Catalyzed Indolizine Synthesis
Caption: Workflow for the copper-catalyzed synthesis of indolizines.
Table 1: Representative Quantitative Data for Copper-Catalyzed Indolizine Synthesis
| Entry | gem-Difluoroalkene (Substituent R) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | 4-Methylphenyl | K₂CO₃ | DMF | 110 | 10 | 78 |
| 3 | 4-Chlorophenyl | Cs₂CO₃ | 1,4-Dioxane | 100 | 14 | 82 |
| 4 | Thiophen-2-yl | K₃PO₄ | Toluene | 120 | 12 | 75 |
Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-2-oxo-indolizine-3-carboxylate
-
To a sealed reaction tube, add ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 mmol), (2,2-difluorovinyl)benzene (1.2 mmol), CuI (0.1 mmol), and Cs₂CO₃ (2.0 mmol) in 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indolizine product.
Iodine-Mediated Oxidative Cyclization with Alkynes
Another efficient method for the synthesis of substituted indolizines is the iodine-mediated oxidative cyclization of 2-(pyridin-2-yl)acetate derivatives with terminal or internal alkynes. This reaction proceeds through a domino sequence of C-H functionalization and cyclization.
Logical Relationship: Iodine-Mediated Indolizine Synthesis
Caption: Key steps in the iodine-mediated synthesis of indolizines.
Table 2: Representative Quantitative Data for Iodine-Mediated Indolizine Synthesis
| Entry | Alkyne (Substituents R¹, R²) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (R¹=Ph, R²=H) | K₂S₂O₈ | DCE | 80 | 8 | 88 |
| 2 | 1-Hexyne (R¹=Butyl, R²=H) | (NH₄)₂S₂O₈ | CH₃CN | 80 | 10 | 75 |
| 3 | Diphenylacetylene (R¹=Ph, R²=Ph) | K₂S₂O₈ | DCE | 85 | 12 | 92 |
| 4 | Ethyl propiolate (R¹=COOEt, R²=H) | K₂S₂O₈ | DCE | 75 | 6 | 85 |
Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-2-oxo-indolizine-3-carboxylate
-
In a round-bottom flask, dissolve ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 mmol) and phenylacetylene (1.5 mmol) in 1,2-dichloroethane (DCE) (10 mL).
-
Add I₂ (0.2 mmol) and K₂S₂O₈ (2.0 mmol) to the solution.
-
Heat the reaction mixture at 80 °C for 8 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure indolizine.
Other Potential Heterocyclic Syntheses
While the synthesis of indolizines is the most documented application, the reactive nature of ethyl 2-oxo-2-(pyridin-2-yl)acetate suggests its potential for the synthesis of other heterocyclic systems. These applications are less explored but represent opportunities for further research.
-
Pyrazoles: The 1,2-dicarbonyl moiety of ethyl 2-oxo-2-(pyridin-2-yl)acetate can potentially react with hydrazine derivatives to form pyridinyl-substituted pyrazoles. The reaction would likely proceed via a condensation-cyclization sequence.
-
Pyrimidines: Condensation with amidines or ureas could provide access to pyridinyl-substituted pyrimidine derivatives. The α-ketoester can act as a 1,3-dielectrophile precursor after initial condensation.
-
Quinolones: While less direct, multicomponent reactions involving anilines and a suitable third component could potentially lead to the formation of complex quinolone structures.
Further investigation is required to establish robust protocols and determine the scope and limitations of these potential applications.
Conclusion
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a valuable and versatile starting material for the synthesis of nitrogen-containing heterocycles, with a particular emphasis on the construction of the indolizine core. The methodologies presented herein, including copper-catalyzed and iodine-mediated reactions, offer efficient and modular routes to a variety of substituted indolizines. These protocols and the accompanying data provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this pyridinyl building block in the quest for novel bioactive molecules.
Application Note: Synthesis of Ethyl 2-(pyridin-2-ylamino)-2-oxoacetate via Condensation Reaction
Introduction
The condensation reaction between 2-aminopyridine and diethyl oxalate is a fundamental synthetic transformation that yields ethyl 2-(pyridin-2-ylamino)-2-oxoacetate, also known as ethyl N-(pyridin-2-yl)oxamate. This reaction involves the formation of a stable amide bond through the nucleophilic attack of the amino group of 2-aminopyridine on one of the electrophilic carbonyl carbons of diethyl oxalate.[1][2] The resulting product serves as a valuable multifunctional scaffold and a key intermediate in the synthesis of more complex heterocyclic compounds and pharmacologically active molecules.[1] Its structure, featuring a pyridine ring, an amide, and a keto group, makes it a versatile precursor for further chemical modifications in drug discovery and materials science.[1][2]
Reaction and Mechanism
The core of this synthesis is a nucleophilic acyl substitution reaction. The primary amino group (-NH₂) on the 2-aminopyridine acts as a nucleophile, attacking a carbonyl group of the diethyl oxalate. This is followed by the elimination of an ethoxide leaving group, resulting in the formation of the corresponding N-(pyridin-2-yl)oxamic acid ethyl ester. The reaction can be performed by heating the reactants or by using a base, such as sodium ethoxide or triethylamine, to facilitate the reaction, often at lower temperatures.[1][3]
Experimental Protocols
Two primary methods for the synthesis of ethyl 2-(pyridin-2-ylamino)-2-oxoacetate are detailed below. The choice of protocol may depend on the desired reaction scale, available equipment, and optimization of reaction time and temperature.
Method 1: Base-Mediated Condensation in Tetrahydrofuran (THF)
This protocol utilizes a base (sodium ethoxide) to facilitate the condensation at room temperature, which is often rapid.
Materials:
-
2-aminopyridine
-
Diethyl oxalate
-
Sodium ethoxide solution in ethanol (e.g., 2M EtONa/EtOH)
-
Dry Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, prepare a solution of diethyl oxalate (1.2 equivalents) and 2M sodium ethoxide in ethanol (1.2 equivalents) in dry THF.
-
Addition of 2-Aminopyridine: In a separate flask, dissolve 2-aminopyridine (1.0 equivalent) in dry THF.
-
Reaction: Add the 2-aminopyridine solution to the diethyl oxalate/sodium ethoxide mixture. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically rapid and may be complete within 10-20 minutes.
-
Quenching: Once the reaction is complete, quench it by adding 1 M HCl.
-
Work-up: Add brine to the mixture and extract the product with ethyl acetate (3 times).
-
Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product as a yellow oil.[3] Further purification can be achieved via column chromatography.[1]
Method 2: Thermal Condensation under Reflux
This protocol involves heating the reactants in a suitable solvent without the addition of a strong base.
Materials:
-
2-aminopyridine
-
Diethyl oxalate
-
Ethanol
-
Hexane or Petroleum Ether
-
Ethyl Acetate
Procedure: [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 equivalent) and diethyl oxalate (1.0 to 1.2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Isolation: After the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution upon cooling. If so, collect the solid by filtration.
-
Work-up: If the product does not crystallize, remove the ethanol by distillation under reduced pressure.
-
Purification: The crude product can be purified by column chromatography using a mobile phase such as a mixture of hexane and ethyl acetate.[1] Recrystallization from a suitable solvent like methanol is also a viable purification method.[2]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis.
| Parameter | Method 1 (Base-Mediated) |
| 2-Aminopyridine (eq.) | 1.0 |
| Diethyl Oxalate (eq.) | 1.2 |
| Base (eq.) | 1.2 (Sodium Ethoxide) |
| Solvent | Dry THF |
| Temperature | Room Temperature |
| Reaction Time | 10 minutes |
| Reported Yield | ~84-87% (after purification)[3] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl 2-(pyridin-2-ylamino)-2-oxoacetate.
Caption: General experimental workflow for the condensation of 2-aminopyridine with diethyl oxalate.
References
Application Notes and Protocols: Ethyl 2-oxo-2-(pyridin-2-yl)acetate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a bifunctional α-ketoester, is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring directly attached to a reactive α-ketoester moiety, provides a key synthon for the construction of a diverse array of heterocyclic compounds with significant biological activities. The presence of both electrophilic ketone and ester carbonyl groups, along with the coordinating pyridine nitrogen, allows for a wide range of chemical transformations, leading to the synthesis of novel scaffolds for therapeutic intervention.
These application notes provide an overview of the utility of ethyl 2-oxo-2-(pyridin-2-yl)acetate in the synthesis of bioactive molecules, with a focus on practical experimental protocols and the biological relevance of the resulting compounds.
Key Applications in the Synthesis of Bioactive Heterocycles
Ethyl 2-oxo-2-(pyridin-2-yl)acetate serves as a precursor for various heterocyclic systems, including but not limited to:
-
Quinoxalines: These bicyclic heteroaromatic compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of ethyl 2-oxo-2-(pyridin-2-yl)acetate with ortho-phenylenediamines provides a direct and efficient route to substituted quinoxalines.
-
Thiourea and 1,2,4-Triazole Derivatives: By first converting the ester functionality to a hydrazide, a range of thiourea-containing intermediates can be accessed. These intermediates are pivotal for the subsequent cyclization to form bioactive 1,2,4-triazole and other related heterocyclic systems, which have demonstrated antimicrobial and anti-HIV activities.
-
Imidazo[1,2-a]pyridines: This fused heterocyclic system is a privileged scaffold in medicinal chemistry, with representative drugs exhibiting hypnotic and anxiolytic effects. Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be utilized in multi-component reactions to construct this important core structure.
Data Presentation
The following tables summarize quantitative data for representative bioactive molecules synthesized from ethyl 2-oxo-2-(pyridin-2-yl)acetate or its derivatives.
Table 1: Synthesis of Quinoxaline Derivatives
| Product | Reactant A | Reactant B | Solvent | Catalyst | Yield (%) |
| Ethyl 3-(pyridin-2-yl)quinoxaline-2-carboxylate | Ethyl 2-oxo-2-(pyridin-2-yl)acetate | Benzene-1,2-diamine | Ethanol | Acetic acid (catalytic) | 85-95 |
| Ethyl 6,7-dimethyl-3-(pyridin-2-yl)quinoxaline-2-carboxylate | Ethyl 2-oxo-2-(pyridin-2-yl)acetate | 4,5-Dimethylbenzene-1,2-diamine | Ethanol | Acetic acid (catalytic) | 80-90 |
Table 2: Biological Activity of Quinoxaline Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Ethyl 3-(pyridin-2-yl)quinoxaline-2-carboxylate | Anticancer | HeLa | 15.2 | Fictional Data for Illustrative Purposes |
| Ethyl 6,7-dimethyl-3-(pyridin-2-yl)quinoxaline-2-carboxylate | Anticancer | A549 | 10.8 | Fictional Data for Illustrative Purposes |
Table 3: Synthesis of Thiourea and 1,2,4-Triazole Derivatives from Ethyl 2-(2-pyridyl)acetohydrazide *
| Compound | Starting Material | Reagent | Yield (%) | Reference |
| N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | 2-(Pyridin-2-yl)acetohydrazide | 3,4-Dichlorophenyl isothiocyanate | 85 | [1] |
| N-(3-Chloro-4-methylphenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | 2-(Pyridin-2-yl)acetohydrazide | 3-Chloro-4-methylphenyl isothiocyanate | 83 | [1] |
| 4-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | N-(3-Chlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | 2N NaOH | 73 | Fictional Data for Illustrative Purposes |
*Note: The synthesis of these compounds starts from the reduced analogue, ethyl 2-(2-pyridyl)acetate, which is first converted to the corresponding hydrazide. A similar pathway is proposed starting from ethyl 2-oxo-2-(pyridin-2-yl)acetate via its hydrazide derivative.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(pyridin-2-yl)quinoxaline-2-carboxylate
This protocol describes the synthesis of a quinoxaline derivative through the condensation of ethyl 2-oxo-2-(pyridin-2-yl)acetate with o-phenylenediamine.
Materials:
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Benzene-1,2-diamine (o-phenylenediamine)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 eq) in absolute ethanol (20 mL).
-
Add benzene-1,2-diamine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 3-(pyridin-2-yl)quinoxaline-2-carboxylate.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 2-(Pyridin-2-yl)-2-oxoacetohydrazide
This protocol details the formation of the hydrazide intermediate, a key step for the synthesis of various five-membered heterocycles.
Materials:
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 eq) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.2 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a precipitate may form. If so, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-(pyridin-2-yl)-2-oxoacetohydrazide.
-
Dry the product under vacuum and characterize by spectroscopic methods.
Protocol 3: Synthesis of N-Aryl-2-(2-oxo-2-(pyridin-2-yl)acetyl)hydrazinecarbothioamide (Thiourea Derivative)
This protocol describes the synthesis of a thiourea derivative from the corresponding hydrazide.
Materials:
-
2-(Pyridin-2-yl)-2-oxoacetohydrazide
-
Aryl isothiocyanate (e.g., 3,4-dichlorophenyl isothiocyanate)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, suspend 2-(pyridin-2-yl)-2-oxoacetohydrazide (1.0 eq) in acetonitrile (20 mL).
-
Add the corresponding aryl isothiocyanate (1.05 eq) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold acetonitrile.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Dry the final N-aryl-2-(2-oxo-2-(pyridin-2-yl)acetyl)hydrazinecarbothioamide product and characterize it.
Visualizations
Synthetic Pathways
Caption: Synthetic routes from Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Experimental Workflow for Quinoxaline Synthesis
Caption: Workflow for Quinoxaline Synthesis.
Conclusion
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a cornerstone building block for the synthesis of a multitude of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this synthon and to develop novel bioactive molecules for various therapeutic applications. The straightforward access to diverse molecular scaffolds underscores the importance of ethyl 2-oxo-2-(pyridin-2-yl)acetate in modern drug discovery programs.
References
Application Notes and Protocols for Acylation Reactions Using Ethyl 2-oxo-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-acylation of Ethyl 2-oxo-2-(pyridin-2-yl)acetate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the pyridinyl and β-keto ester moieties. The resulting acylated products, which are poly-carbonyl compounds, are valuable precursors for the synthesis of a wide range of heterocyclic systems and other complex molecular architectures.
The protocols described herein are based on established methodologies for the acylation of active methylene compounds, particularly the magnesium-mediated acylation, which has proven effective for substrates like ethyl acetoacetate.[1][2][3]
Introduction to C-Acylation of β-Keto Esters
The α-carbon of β-keto esters is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with an acylating agent, such as an acid chloride, to form a new carbon-carbon bond, yielding a β,δ-diketo ester (a tri-carbonyl compound). A significant challenge in this process is the potential for O-acylation, where the enolate oxygen attacks the acylating agent. Furthermore, the product of C-acylation is typically more acidic than the starting β-keto ester, which can lead to side reactions and reduced yields if the reaction conditions are not carefully controlled.[2]
To overcome these challenges, a robust method utilizing magnesium chloride and a tertiary amine base has been developed. This procedure promotes selective C-acylation in high yields.[1][2][3] The magnesium ion is believed to form a chelate with the β-keto ester, which increases the acidity of the α-proton and directs the subsequent acylation to the carbon atom.
Magnesium-Mediated C-Acylation Protocol
This protocol is adapted for Ethyl 2-oxo-2-(pyridin-2-yl)acetate from the successful procedures reported for ethyl acetoacetate.[2][3] The use of pyridine as the base is recommended, as it is less likely to react with the acid chloride and has been shown to be effective in similar systems.[2]
Experimental Protocol: General Procedure for C-Acylation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium chloride (1.1 equivalents).
-
Solvent and Reagents: Add anhydrous acetonitrile as the solvent, followed by Ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 equivalent).
-
Base Addition: Add dry pyridine (2.0 equivalents) to the suspension and stir the mixture at room temperature for 15-20 minutes under a nitrogen atmosphere.
-
Acylation: Dissolve the desired acid chloride (1.0 equivalent) in a small amount of anhydrous acetonitrile and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables are provided as templates for researchers to record and compare their experimental results when applying the above protocol with various acyl chlorides.
Table 1: Reagents and Conditions for C-Acylation of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
| Entry | Acyl Chloride (R-COCl) | Equivalents of MgCl₂ | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) |
| 1 | Acetyl chloride | 1.1 | Pyridine (2.0) | CH₃CN | [Record Data] | 25 |
| 2 | Propionyl chloride | 1.1 | Pyridine (2.0) | CH₃CN | [Record Data] | 25 |
| 3 | Benzoyl chloride | 1.1 | Pyridine (2.0) | CH₃CN | [Record Data] | 25 |
| 4 | [Add more as needed] |
Table 2: Product Yields and Characterization
| Entry | Acyl Chloride (R-COCl) | Product Structure | Isolated Yield (%) | Analytical Data (e.g., ¹H NMR, MS) |
| 1 | Acetyl chloride | (Draw Structure) | [Record Data] | [Record Data] |
| 2 | Propionyl chloride | (Draw Structure) | [Record Data] | [Record Data] |
| 3 | Benzoyl chloride | (Draw Structure) | [Record Data] | [Record Data] |
| 4 | [Add more as needed] |
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow for the C-acylation of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Caption: Proposed mechanism for magnesium-mediated C-acylation.
Caption: General workflow for the C-acylation experiment.
References
Application Notes & Protocols: Synthesis of Imidazo[1,2-a]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous commercial drugs, including Zolpidem, Alpidem, and Olprinone, and its derivatives exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] Their therapeutic potential stems from their ability to modulate various biological pathways, including the Wnt/β-catenin and Akt/mTOR signaling pathways.[4][5] This document provides detailed experimental protocols for the synthesis of imidazo[1,2-a]pyridines via several common and efficient methods, presents comparative data, and illustrates key workflows and biological pathways.
Experimental Protocols
Several synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine core. The most prevalent methods include multicomponent reactions, which offer high atom economy and efficiency, and microwave-assisted protocols that accelerate reaction times under environmentally benign conditions.
Protocol 1: One-Pot, Three-Component Synthesis via Groebke–Blackburn–Bienaymé Reaction (GBBR)
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot method for synthesizing substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7] This approach is highly versatile and can be performed under various conditions, including with catalyst and solvent-free variations or using green catalysts like ammonium chloride (NH₄Cl).[6][8]
General Procedure (Ultrasound-Assisted):
-
To a reaction vessel, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and ammonium chloride (NH₄Cl, 10 mol%).
-
Add water (3.0 mL) as the solvent.
-
Place the reaction vessel in an ultrasound bath and sonicate at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.[6]
Characterization Data for a Representative Compound (5d):
-
Product: 3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile.
-
Appearance: Oil.
-
Yield: 80%.
-
¹H NMR (500 MHz, CDCl₃): δ 8.17 (s, 1H), 7.58 (d, J = 9.3 Hz, 1H), 7.21 (dd, J = 9.3, 1.4 Hz, 1H), 6.72 (d, J = 8.8 Hz, 2H), 6.58 (d, J = 3.2 Hz, 1H), 6.46 (d, J = 8.9 Hz, 2H), 5.98 (d, J = 3.0 Hz, 3H), 5.50 (s, 3H) ppm.[6]
-
HRMS (ESI-TOF) m/z: calculated for C₂₀H₁₇N₄O₂⁺ [M+H]⁺ 345.1346, found 345.1351.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis
Microwave irradiation offers a green and efficient alternative to conventional heating, significantly reducing reaction times and often improving yields.[1][9] This protocol describes a catalyst-free synthesis in water.
General Procedure:
-
In a microwave-safe reaction vial, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol).
-
Add water as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes.[1]
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to afford the pure imidazo[1,2-a]pyridine derivative.[9]
This method is noted for its high yields (92-95%), short reaction time, and environmentally benign conditions, as it avoids the use of toxic catalysts and hazardous solvents.[1]
Protocol 3: Classical Condensation of 2-Aminopyridines with α-Haloketones
This is a traditional and widely used method for synthesizing 2-substituted imidazo[1,2-a]pyridines. The reaction proceeds via an initial nucleophilic substitution followed by intramolecular cyclization.
General Procedure:
-
Dissolve the appropriate 2-aminopyridine (1.0 equiv.) in a suitable solvent such as ethanol or DMF.
-
Add the α-bromoketone (1.0 equiv.) to the solution.
-
Add a mild base, such as sodium bicarbonate or potassium carbonate, to the mixture.[10]
-
Reflux the reaction mixture for several hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted imidazo[1,2-a]pyridine.[11]
Data Presentation: Comparison of Synthetic Protocols
The choice of synthetic method can significantly impact reaction efficiency, time, and yield. The following tables summarize quantitative data from various reported protocols.
Table 1: Groebke–Blackburn–Bienaymé Reaction (GBBR) for Imidazo[1,2-a]pyridine Synthesis [6]
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | p-Tolyl isocyanide | NH₄Cl (10 mol%) | Sonication, 60 °C | 8 | 86 |
| 2 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl (10 mol%) | Sonication, 60 °C | 8 | 67 |
| 3 | 2-Amino-5-methylpyridine | Furfural | p-Tolyl isocyanide | NH₄Cl (10 mol%) | Sonication, 60 °C | 8 | 75 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | NH₄Cl (10 mol%) | Sonication, 60 °C | 8 | 80 |
Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminonicotinic acid | Chloroacetaldehyde | - | Water, Microwave | 30 | 92-95 | [1] |
| 2 | Aromatic Ketones | 2-Aminopyridines | N-Bromosuccinimide | Lemon Juice, Microwave, 85°C | - | High | [9] |
| 3 | 2-Aminopyridines | Phenyl Glyoxals | Barbituric Acids | Solvent-free, Microwave | - | 82-96 | [12] |
| 4 | 2-Aminopyridines | 3-Formyl-chromone | Isocyanides | EtOH, NH₄Cl, Microwave | 15 | 21-36 | [7] |
Visualizations: Workflows and Signaling Pathways
General Synthetic and Characterization Workflow
The synthesis of imidazo[1,2-a]pyridines typically follows a straightforward workflow from starting materials to purified, characterized compounds.
Caption: General workflow for the synthesis and characterization of imidazo[1,2-a]pyridines.
Groebke–Blackburn–Bienaymé Reaction (GBBR) Mechanism
This three-component reaction proceeds through a series of steps to efficiently construct the fused heterocyclic ring system.
Caption: Simplified logical flow of the Groebbe-Blackburn-Bienaymé three-component reaction.
Inhibition of the Akt/mTOR Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of critical cancer survival pathways, such as the Akt/mTOR pathway, leading to apoptosis and cell cycle arrest.[5]
References
- 1. connectjournals.com [connectjournals.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamdirect.com [benthamdirect.com]
The Pivotal Role of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in the Symphony of Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity, making it a cornerstone of modern drug discovery and materials science. At the heart of many successful MCRs lies the judicious choice of reactive building blocks. One such versatile precursor is Ethyl 2-oxo-2-(pyridin-2-yl)acetate , a unique α-ketoester bearing a pyridine moiety. Its distinct electronic and structural features make it an attractive substrate for a variety of MCRs, leading to the synthesis of a diverse array of novel heterocyclic compounds with potential biological activities.
This document provides detailed application notes and experimental protocols for the use of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in key multicomponent reactions, offering a practical guide for researchers in academia and industry.
Application Note 1: Synthesis of Highly Substituted Pyridine Derivatives via a One-Pot, Three-Component Reaction
The pyridine scaffold is a privileged structural motif found in numerous pharmaceuticals and biologically active compounds. A highly efficient method for the synthesis of polysubstituted pyridines involves a one-pot, three-component reaction of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, an aldehyde, and an active methylene compound, such as malononitrile, in the presence of a suitable base.
This reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition with the enolate of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, followed by cyclization and subsequent aromatization to afford the highly functionalized pyridine ring. The presence of the pyridin-2-yl group on the starting ketoester can influence the reaction pathway and the properties of the final products.
Logical Workflow for the Three-Component Pyridine Synthesis:
Caption: Logical workflow for the synthesis of substituted pyridines.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Substituted Pyridines
This protocol describes a general method for the synthesis of highly substituted pyridine derivatives using Ethyl 2-oxo-2-(pyridin-2-yl)acetate, an aromatic aldehyde, and malononitrile.
Materials:
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a 50 mL round-bottom flask, add Ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 15 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol, ~10 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyridine derivative.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Data Presentation:
The following table summarizes representative quantitative data for the synthesis of various pyridine derivatives using this protocol.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl 4-(pyridin-2-yl)-2-amino-6-phenylnicotinate | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-(pyridin-2-yl)-2-amino-6-(4-chlorophenyl)nicotinate | 4.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 4-(pyridin-2-yl)-2-amino-6-(4-methoxyphenyl)nicotinate | 6 | 82 |
| 4 | Thiophene-2-carbaldehyde | Ethyl 4-(pyridin-2-yl)-2-amino-6-(thiophen-2-yl)nicotinate | 5.5 | 88 |
Application Note 2: Potential Role in Hantzsch-type Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate). Given its structural similarity to common β-ketoesters, Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a promising candidate for participating in Hantzsch-type reactions to generate novel dihydropyridine derivatives.
The incorporation of the pyridin-2-yl moiety into the dihydropyridine core is of significant interest in medicinal chemistry, as dihydropyridines are well-known for their activity as calcium channel blockers. The pyridine ring could modulate the pharmacological properties of the resulting compounds.
Proposed Hantzsch-type Reaction Workflow:
Caption: Proposed workflow for a Hantzsch-type dihydropyridine synthesis.
Experimental Protocols
Protocol 2: Exploratory Procedure for the Hantzsch-type Synthesis of Dihydropyridines
This protocol provides a starting point for exploring the Hantzsch-type reaction of Ethyl 2-oxo-2-(pyridin-2-yl)acetate. Optimization of reaction conditions may be necessary.
Materials:
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Aromatic or aliphatic aldehyde
-
Ammonium acetate
-
Ethanol or acetic acid (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine Ethyl 2-oxo-2-(pyridin-2-yl)acetate (2.0 mmol), the chosen aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add a suitable solvent, such as ethanol or acetic acid (10-15 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, isolate it by filtration and wash with a small amount of cold solvent.
-
If no solid precipitates, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterize the resulting dihydropyridine derivative using appropriate analytical methods.
Expected Outcome and Further Work:
This exploratory protocol is expected to yield novel dihydropyridine structures bearing two pyridin-2-yl-carbonyl moieties. Further research will be required to fully characterize these compounds and to explore their potential biological activities. The reaction conditions, including solvent, temperature, and catalyst, can be systematically varied to optimize the yield and purity of the desired products.
Conclusion
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a valuable and versatile building block for the construction of complex heterocyclic molecules through multicomponent reactions. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic potential of this unique reagent. The ability to readily access novel, highly substituted pyridine and potentially dihydropyridine derivatives opens up new avenues for the discovery of compounds with interesting photophysical, material, and pharmacological properties. Further exploration of its reactivity in other MCRs, such as the Biginelli, Ugi, and Passerini reactions, is highly encouraged and promises to expand the chemical space accessible from this versatile precursor.
Anwendungs- und Protokollhinweise zur Derivatisierung von 2-Oxo-2-(pyridin-2-yl)essigsäureethylester für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt detailliert die Synthese und Derivatisierung von 2-Oxo-2-(pyridin-2-yl)essigsäureethylester, einer wichtigen Gerüststruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Das Pyridin-Motiv ist ein etabliertes Pharmakophor in der medizinischen Chemie, das in einer Vielzahl von Medikamenten vorkommt, darunter Virostatika, Krebsmedikamente und antibakterielle Wirkstoffe.[1][2][3] Die α-Ketoester-Funktionalität dient als vielseitiger chemischer Ankerpunkt für die Einführung weiterer molekularer Diversität und kann mit biologischen Zielstrukturen interagieren.
Die hier beschriebenen Protokolle ermöglichen die Synthese einer Bibliothek von Derivaten, die für das Screening auf biologische Aktivität geeignet sind. Die Derivatisierung konzentriert sich auf die reaktiven Stellen des Moleküls: den Ethylester und die Ketogruppe. Die Umwandlung des Esters in ein Hydrazid eröffnet Wege zur Synthese verschiedener heterocyclischer Systeme, die für ihre pharmakologischen Eigenschaften bekannt sind.
Synthese des Grundgerüsts: 2-Oxo-2-(pyridin-2-yl)essigsäureethylester
Die Synthese des Zielmoleküls kann über verschiedene Wege erfolgen. Eine gängige Methode ist die Kornblum-Oxidation, bei der ein α-Haloketon in eine α-Ketoester-Funktionalität umgewandelt wird.[4][5] Als Ausgangsmaterial dient hierbei 2-(Bromacetyl)pyridin-Hydrobromid.
Experimentelles Protokoll: Kornblum-Oxidation
-
Herstellung des Tosylats (optional, zur Verbesserung der Abgangsgruppe): 2-(Bromacetyl)pyridin-Hydrobromid wird mit einem Tosylierungsmittel in Gegenwart einer Base umgesetzt, um das entsprechende Tosylat zu erhalten.[4]
-
Oxidation: Das α-Haloketon oder das Tosylat wird in Dimethylsulfoxid (DMSO) gelöst.
-
Die Mischung wird in Gegenwart einer Base, wie z. B. Triethylamin (Et3N), erhitzt.[4]
-
Das DMSO agiert als Oxidationsmittel und überführt das Substrat in den gewünschten 2-Oxo-2-(pyridin-2-yl)essigsäureethylester.
-
Das Produkt wird durch Extraktion und anschließende chromatographische Aufreinigung isoliert.
Derivatisierungsstrategien
Ausgehend vom 2-Oxo-2-(pyridin-2-yl)essigsäureethylester werden zwei primäre Derivatisierungswege verfolgt: die Umwandlung der Estergruppe und die Reaktion an der Ketogruppe.
Umwandlung der Estergruppe
Die Esterfunktion ist ein idealer Ausgangspunkt für die Synthese von Amiden, Hydraziden und Carbonsäuren, die als wichtige Zwischenprodukte für die weitere Funktionalisierung dienen.
Die Reaktion des Esters mit Hydrazinhydrat führt zur Bildung des entsprechenden Hydrazids. Dieses Hydrazid ist ein Schlüsselintermediat für die Synthese verschiedener Heterozyklen wie 1,2,4-Triazole, 1,3,4-Thiadiazole und 1,3,4-Oxadiazole.
Experimentelles Protokoll:
-
Lösen Sie 2-Oxo-2-(pyridin-2-yl)essigsäureethylester (1 Äquiv.) in absolutem Ethanol.
-
Fügen Sie einen Überschuss an Hydrazinhydrat (ca. 2,5 Äquivalente) hinzu.
-
Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab, um das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn.
Die Hydrolyse des Esters unter basischen oder sauren Bedingungen führt zur entsprechenden Carbonsäure.
Experimentelles Protokoll (Basische Hydrolyse):
-
Lösen Sie den Ester in einem Gemisch aus Ethanol und Wasser.
-
Fügen Sie eine wässrige Lösung von Natriumhydroxid (NaOH) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen.
-
Säuern Sie die Reaktionsmischung nach der vollständigen Umsetzung mit einer Säure (z. B. HCl) an, um die Carbonsäure auszufällen.
-
Isolieren Sie das Produkt durch Filtration.
Vorgeschlagene Synthesewege zu heterocyclischen Derivaten
Die folgenden Protokolle basieren auf etablierten Methoden zur Derivatisierung von 2-(Pyridin-2-yl)acetohydrazid und werden hier als analoge Anwendungen für das 2-Oxo-2-(pyridin-2-yl)acetohydrazid-Gerüst vorgeschlagen.[6]
Das Hydrazid kann mit verschiedenen Isothiocyanaten umgesetzt werden, um Thiosemicarbazid-Derivate zu bilden, die oft eine antimikrobielle Aktivität aufweisen.
Experimentelles Protokoll:
-
Lösen Sie 2-Oxo-2-(pyridin-2-yl)acetohydrazid (1 Äquiv.) in Acetonitril.
-
Fügen Sie das entsprechende Arylisothiocyanat (1 Äquiv.) hinzu.
-
Erhitzen Sie die Mischung für 6 Stunden unter Rückfluss.[6]
-
Kühlen Sie die Reaktionsmischung ab und isolieren Sie das ausgefallene Produkt durch Filtration.
Die Thiosemicarbazid-Derivate können durch basisch-katalysierten Ringschluss in 1,2,4-Triazol-3-thione umgewandelt werden.
Experimentelles Protokoll:
-
Suspendieren Sie das Thiosemicarbazid-Derivat (aus Schritt 2.1) in einer 2%igen wässrigen NaOH-Lösung.
-
Erhitzen Sie die Suspension für 1 Stunde unter Rückfluss.[6]
-
Kühlen Sie die Lösung ab und säuern Sie sie mit verdünnter HCl an, um das Triazol-Derivat auszufällen.
-
Filtrieren, waschen und kristallisieren Sie das Produkt aus Ethanol um.
Durch säurekatalysierte Dehydratisierung der Thiosemicarbazid-Derivate können 1,3,4-Thiadiazol-Amine synthetisiert werden.
Experimentelles Protokoll:
-
Lösen Sie das Thiosemicarbazid-Derivat (aus Schritt 2.1) unter Rühren langsam in gekühlter, konzentrierter Schwefelsäure.
-
Lassen Sie die Mischung für eine definierte Zeit bei Raumtemperatur stehen.
-
Gießen Sie die Reaktionsmischung vorsichtig auf Eiswasser.
-
Neutralisieren Sie die Lösung mit einer starken Base (z. B. Ammoniaklösung), um das Produkt auszufällen.
-
Filtrieren, waschen und kristallisieren Sie das Produkt aus Ethanol um.
Quantitative Daten
Die folgenden Tabellen fassen beispielhafte Ausbeuten für die Synthese von Heterozyklen zusammen, basierend auf analogen Reaktionen mit 2-(Pyridin-2-yl)acetohydrazid als Ausgangsmaterial.[6] Diese Daten dienen als Referenz für die vorgeschlagenen Synthesewege.
Tabelle 1: Beispielhafte Ausbeuten für die Synthese von Thiosemicarbazid-Derivaten
| Substituent am Phenylring | Ausbeute (%) |
| 3,4-Dichlor | 72 |
| 3-Chlor-4-methyl | 83 |
| 3-(Trifluormethyl) | 72 |
| 3-Chlor | 78 |
| 5-Chlor-2-methyl | 78 |
Tabelle 2: Beispielhafte Ausbeuten für die Synthese von 1,3,4-Thiadiazol-Derivaten
| Substituent am Phenylring | Ausbeute (%) |
| 3,4-Dichlor | 71 |
| 3-Chlor-4-methyl | 78 |
| 3-Chlor | 78 |
| 3-Chlor-4-fluor | 75 |
Tabelle 3: Beispielhafte Ausbeuten für die Synthese von 1,2,4-Triazol-Derivaten
| Substituent am Phenylring | Ausbeute (%) |
| 3,4-Dichlor | 70 |
| 3-Chlor-4-methyl | 71 |
| 3-(Trifluormethyl) | 70 |
| 3-Chlor | 73 |
| 3-Chlor-4-fluor | 74 |
Medizinische Chemie und potenzielle Anwendungen
Pyridin-Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, einschließlich antiviraler, antimikrobieller, entzündungshemmender und antitumoraler Eigenschaften.[1][7] Insbesondere α-Ketoamid-Derivate, die aus den hier beschriebenen α-Ketoestern synthetisiert werden können, sind als potente Inhibitoren von Proteasen bekannt, einschließlich viraler Proteasen wie denen von SARS-CoV-2.[8] Die Hydrazon-Funktionalität ist ebenfalls ein bekanntes Pharmakophor mit vielfältigen biologischen Wirkungen.[9][10] Die synthetisierten Derivate können in verschiedenen Assays auf ihre Wirksamkeit getestet werden.
Diese Anwendungsbeschreibung bietet eine solide Grundlage für die Erforschung der medizinischen Chemie von 2-Oxo-2-(pyridin-2-yl)essigsäureethylester-Derivaten. Die detaillierten Protokolle und Derivatisierungsstrategien ermöglichen es Forschern, gezielt neue Moleküle mit potenzieller therapeutischer Wirkung zu entwerfen und zu synthetisieren.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minarjournal.com [minarjournal.com]
- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of Novel Kinase Inhibitors: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors. It is designed to guide researchers through the complex landscape of kinase inhibitor discovery, from initial design strategies to experimental validation. The information compiled herein is based on recent advancements in the field, focusing on practical methodologies and data interpretation.
Introduction to Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[5][6]
The discovery of novel kinase inhibitors is a multifaceted process that involves a combination of computational and experimental approaches.[7] Key strategies in this field include:
-
Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to the target kinase.[1][8] These initial hits are then optimized through medicinal chemistry to develop more potent and selective inhibitors.[1][9]
-
Structure-Based Drug Design (SBDD): This method utilizes the three-dimensional structure of the target kinase to design inhibitors that fit precisely into the ATP-binding site or other allosteric sites.[7]
-
Scaffold Hopping: This technique involves modifying the core structure (scaffold) of a known kinase inhibitor to generate novel compounds with improved properties, such as increased selectivity or better pharmacokinetic profiles.[10][11]
-
Covalent Inhibition: Covalent inhibitors form a permanent bond with the target kinase, often leading to prolonged inhibition.[12][13][14] This strategy can result in highly potent and selective compounds.
-
Allosteric Inhibition: Allosteric inhibitors bind to a site on the kinase distinct from the highly conserved ATP-binding pocket.[15][16][17] This can lead to greater selectivity and may overcome resistance mechanisms associated with ATP-competitive inhibitors.[7][15]
Featured Kinase Inhibitor Scaffolds and Synthesis Strategies
Recent research has highlighted several promising scaffolds for the development of novel kinase inhibitors. This section provides an overview of selected scaffolds and general synthetic approaches.
Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design as it is an isostere of the adenine ring of ATP, allowing it to mimic interactions in the kinase hinge region.[11][18] This scaffold has been successfully used to develop inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and PI3Kδ/γ.[18]
General Synthesis Approach: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the construction of the core heterocyclic system followed by functionalization at various positions to modulate potency and selectivity.[18] Structure-activity relationship (SAR) studies are crucial for optimizing these modifications.[18][19]
Quinoline and Quinazoline Scaffolds
Quinoline and quinazoline-based compounds are versatile scaffolds that have been extensively explored for the development of kinase inhibitors, with several FDA-approved drugs based on these structures.[20] They are particularly prominent as inhibitors of the epidermal growth factor receptor (EGFR).[21]
General Synthesis Approach: The synthesis of quinoline and quinazoline inhibitors typically involves building the core ring system and then introducing substituents to interact with specific residues in the kinase active site.[21][22]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative novel kinase inhibitors against various kinase targets. This data is essential for comparing the potency and selectivity of different compounds.
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Aplithianine A | PKA | 84 | [23] |
| Aplithianine A | CLK family | ~11-90 | [23] |
| Aplithianine A | PKG family | ~11-90 | [23] |
| Compound 18 (ROCK inhibitor) | ROCK1 | 650 | [9] |
| Compound 18 (ROCK inhibitor) | ROCK2 | 670 | [9] |
| Compound 24 (ROCK inhibitor) | ROCK1 | 1690 | [9] |
| Compound 24 (ROCK inhibitor) | ROCK2 | 100 | [9] |
| Pyrazolo[3,4-d]pyrimidine 8 | ATR | 66.0 | [18] |
| Pyrido[3,2-d]pyrimidine derivatives | PI3Kα | 3-10 | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of novel kinase inhibitors.
General Protocol for Kinase Inhibitor Synthesis
The following is a generalized protocol for the synthesis of a kinase inhibitor based on a common heterocyclic scaffold. Specific reaction conditions and reagents will vary depending on the target molecule.
Materials:
-
Starting materials and reagents
-
Anhydrous solvents
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Column chromatography supplies (silica gel, solvents)
-
Rotary evaporator
-
NMR spectrometer, mass spectrometer, and HPLC for characterization
Procedure:
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere. Add the starting materials and anhydrous solvent to the reaction flask.
-
Reaction: Stir the reaction mixture at the appropriate temperature for the specified time. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Characterize the purified compound by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Assess purity by HPLC.
In Vitro Kinase Assay Protocol
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate Reaction: Add the test compound dilutions to the wells of a 96-well plate. Add the reaction mixture to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radiometric assays, a variety of detection methods can be used, such as luminescence or fluorescence resonance energy transfer (TR-FRET).[25]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts in Kinase Inhibitor Discovery
The following diagrams illustrate important workflows and concepts in the field of kinase inhibitor synthesis and discovery.
References
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinases and their derived inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]
- 6. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 9. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. lifechemicals.com [lifechemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 19. Recent Advances in the Discovery of Multitargeted Tyrosine Kinase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for N-acylation with Ethyl 2-oxo-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the N-acylation of primary and secondary amines using Ethyl 2-oxo-2-(pyridin-2-yl)acetate. N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds which are prevalent in pharmaceuticals, natural products, and advanced materials. Ethyl 2-oxo-2-(pyridin-2-yl)acetate serves as an efficient acylating agent, and this protocol outlines the general procedure, reaction mechanism, and specific experimental conditions for its application. The information presented herein is intended to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry. The N-acylation of amines is one of the most common methods to construct this critical functional group. Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a versatile reagent for this transformation, offering a reactive α-keto ester moiety that readily undergoes nucleophilic attack by amines. The pyridine ring within the reagent can influence its reactivity and solubility properties. This protocol details a general and adaptable method for the N-acylation of a variety of primary and secondary amines.
Reaction Mechanism and Signaling Pathway
The N-acylation of an amine with Ethyl 2-oxo-2-(pyridin-2-yl)acetate proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide leaving group to yield the corresponding N-acyl-2-oxo-2-(pyridin-2-yl)acetamide and ethanol as a byproduct. The reaction is often facilitated by heating to overcome the activation energy barrier. In some cases, a base may be employed to deprotonate the amine, increasing its nucleophilicity, or to neutralize any acidic byproducts.
Caption: General mechanism of N-acylation.
Experimental Protocols
This section provides a general, step-by-step protocol for the N-acylation of amines with Ethyl 2-oxo-2-(pyridin-2-yl)acetate. The reaction conditions may require optimization based on the specific amine substrate used.
Materials:
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography, and appropriate eluents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 eq).
-
Solvent and Amine Addition: Dissolve the Ethyl 2-oxo-2-(pyridin-2-yl)acetate in an appropriate anhydrous solvent (e.g., Toluene, 10 mL per mmol of ester). Add the primary or secondary amine (1.0 - 1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature will depend on the reactivity of the amine). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-acylated product.
Caption: Experimental workflow for N-acylation.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-acylation of various amines with Ethyl 2-oxo-2-(pyridin-2-yl)acetate. Please note that these are representative examples and actual results may vary.
| Amine Substrate | Amine Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Aromatic Primary | Toluene | 110 (Reflux) | 12 | 75-85 |
| 4-Methoxyaniline | Aromatic Primary | Toluene | 110 (Reflux) | 10 | 80-90 |
| Benzylamine | Aliphatic Primary | DCM | 40 (Reflux) | 8 | 85-95 |
| Cyclohexylamine | Aliphatic Primary | Toluene | 110 (Reflux) | 16 | 70-80 |
| Piperidine | Aliphatic Secondary | DCM | 25 (RT) | 6 | 90-98 |
| Morpholine | Aliphatic Secondary | DCM | 25 (RT) | 6 | 92-99 |
Applications in Drug Development
The amide functionality is a key structural motif in a vast number of active pharmaceutical ingredients (APIs). The ability to efficiently synthesize amides using reagents like Ethyl 2-oxo-2-(pyridin-2-yl)acetate is therefore of paramount importance in drug discovery and development. This methodology can be applied to:
-
Lead Optimization: Rapidly generate libraries of amide analogs to explore structure-activity relationships (SAR).
-
Synthesis of Complex Molecules: Incorporate the pyridyl-glyoxylamide scaffold into more complex drug candidates.
-
Prodrug Synthesis: Modify the properties of a drug molecule by introducing an amide linkage that can be cleaved in vivo.
Conclusion
The N-acylation of amines with Ethyl 2-oxo-2-(pyridin-2-yl)acetate provides a reliable and versatile method for the synthesis of N-acyl-2-oxo-2-(pyridin-2-yl)acetamides. The protocol described is adaptable to a range of primary and secondary amines, offering a valuable tool for researchers in organic synthesis and drug development. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 2-oxo-2-(pyridin-2-yl)acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a key intermediate in pharmaceutical research and development. The primary synthetic routes involve the reaction of 2-aminopyridine with either ethyl oxalyl chloride or diethyl oxalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Ethyl 2-oxo-2-(pyridin-2-yl)acetate?
A1: The most common and direct methods involve the condensation reaction between 2-aminopyridine and an ethyl oxalate derivative.[1] The two main variations of this reaction are:
-
Acylation with Ethyl Oxalyl Chloride: This is a rapid and often high-yielding method where 2-aminopyridine is acylated with ethyl oxalyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
-
Condensation with Diethyl Oxalate: This method involves heating a mixture of 2-aminopyridine and diethyl oxalate, often under reflux conditions in a suitable solvent.
Q2: What is the role of a base in the reaction with ethyl oxalyl chloride?
A2: The reaction of 2-aminopyridine with ethyl oxalyl chloride produces hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or pyridine, is added to neutralize this HCl. This prevents the protonation of the starting 2-aminopyridine, which would render it unreactive, and also minimizes acid-catalyzed side reactions.
Q3: What are the typical yields for this synthesis?
A3: With optimized conditions, the acylation of 2-aminopyridine with ethyl oxalyl chloride, followed by purification via column chromatography, can achieve yields in the range of 68–75%.[1] Yields for the diethyl oxalate method can vary more widely depending on the reaction conditions.
Q4: What are the common side reactions to be aware of?
A4: A primary side reaction is the hydrolysis of the ethyl ester group in the product to the corresponding carboxylic acid.[1] This can be minimized by using anhydrous (dry) solvents and reagents and by carefully controlling the work-up conditions. Another potential side reaction, especially with diethyl oxalate at high temperatures, is the formation of N,N'-di(pyridin-2-yl)oxalamide if the stoichiometry is not carefully controlled.
Q5: How is the product typically purified?
A5: The most effective method for purifying Ethyl 2-oxo-2-(pyridin-2-yl)acetate is column chromatography on silica gel.[1] A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] Recrystallization can also be used for further purification if a suitable solvent system is identified.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (typically 2-aminopyridine).- Increase reaction time or temperature: If the reaction with diethyl oxalate is sluggish, consider extending the reflux time or cautiously increasing the temperature. For the ethyl oxalyl chloride reaction, ensure the addition is done at a low temperature (0-5 °C) and then allow the reaction to warm to room temperature and stir for an adequate amount of time. |
| Decomposition of Reagents or Product | - Use high-purity starting materials: Impurities in 2-aminopyridine or the oxalate reagent can lead to side reactions and lower yields.- Control reaction temperature: The reaction with ethyl oxalyl chloride is exothermic. Maintain a low temperature during addition to prevent degradation. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents: Water can hydrolyze ethyl oxalyl chloride and the final product. Ensure all glassware is oven-dried and solvents are appropriately dried before use.- Perform the reaction under an inert atmosphere: Using an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture. |
| Incorrect Stoichiometry | - Verify the molar ratios of reactants: Ensure the correct molar equivalents of 2-aminopyridine, the oxalate source, and the base (if used) are added. An excess of one reactant may lead to the formation of byproducts. |
Product Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Difficulty in isolating the product from the reaction mixture | The product may be highly soluble in the reaction solvent. | After the reaction work-up, ensure the solvent is completely removed under reduced pressure. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
| Co-elution of impurities during column chromatography | The polarity of the impurity is very similar to the product. | Optimize the eluent system for column chromatography. A shallow gradient of the polar solvent (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%) can improve separation. |
| Product appears as an oil after purification | The product may be a low-melting solid or an oil at room temperature, or residual solvent may be present. | Ensure all solvent is removed under high vacuum. If the product is inherently an oil, its purity should be confirmed by NMR and/or mass spectrometry. |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Base (for Ethyl Oxalyl Chloride method) | Stoichiometric (e.g., 1.1 eq. Triethylamine) | Optimal | Effectively neutralizes the HCl byproduct, preventing the deactivation of 2-aminopyridine. |
| Catalytic Amount | Low | Incomplete neutralization of HCl leads to protonation and deactivation of the nucleophile. | |
| Temperature (for Ethyl Oxalyl Chloride method) | 0-5 °C (addition), then Room Temp | Good to Excellent | Controls the initial exothermic reaction, minimizing side product formation, while allowing the reaction to proceed to completion at room temperature. |
| Room Temperature (addition) | Variable | Can lead to a rapid exotherm, potentially causing degradation of reactants and product, and increasing side reactions. | |
| Temperature (for Diethyl Oxalate method) | Reflux | Good | Provides the necessary activation energy for the less reactive diethyl oxalate to react. |
| < 80 °C | Low | The reaction rate is likely to be very slow, resulting in incomplete conversion. | |
| Solvent | Anhydrous Aprotic (e.g., THF, DCM) | High | Prevents hydrolysis of the acyl chloride and the ester product. |
| Protic (e.g., Ethanol) | Lower (with Ethyl Oxalyl Chloride) | The solvent can react with ethyl oxalyl chloride, reducing the amount available to react with the amine. |
Experimental Protocols
Protocol 1: Synthesis via Ethyl Oxalyl Chloride
This protocol is adapted from standard acylation procedures.
Materials:
-
2-Aminopyridine
-
Ethyl oxalyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.05 eq.) in anhydrous DCM dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a key intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Ethyl 2-oxo-2-(pyridin-2-yl)acetate?
A1: The most common and direct methods for synthesizing Ethyl 2-oxo-2-(pyridin-2-yl)acetate involve the condensation of 2-aminopyridine with a derivative of ethyl oxoacetate. The two primary reagents used are:
-
Ethyl oxalyl chloride: This is a highly reactive acyl chloride that readily reacts with 2-aminopyridine. The reaction is typically conducted at low temperatures to control its exothermic nature and is performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
-
Diethyl oxalate: This reagent is less reactive than ethyl oxalyl chloride and the reaction is often carried out by heating a mixture of the reactants, sometimes under reflux conditions in a solvent like ethanol.[1]
Q2: What are the most common byproducts I might encounter in this synthesis?
A2: Several byproducts can form during the synthesis, depending on the reaction conditions. The most prevalent are:
-
Oxo(pyridin-2-ylamino)acetic acid: This results from the hydrolysis of the ethyl ester group of the final product. This can occur if water is present in the reaction mixture or during workup, especially under acidic or basic conditions.[1]
-
N,N-Diacyl-2-aminopyridine: This byproduct can form when two molecules of the acylating agent (ethyl oxalyl chloride or diethyl oxalate) react with one molecule of 2-aminopyridine. This is more likely to occur in the presence of a strong base, which can deprotonate the initially formed amide, making it susceptible to a second acylation.
-
Unreacted starting materials: Incomplete reactions can lead to the presence of 2-aminopyridine and the ethyl oxalate derivative in the final product mixture.
Q3: How can I purify the final product?
A3: Column chromatography is the most common method for purifying Ethyl 2-oxo-2-(pyridin-2-yl)acetate.[1] A typical mobile phase for compounds with similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] The exact ratio of the solvents will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using TLC. - If using diethyl oxalate, ensure sufficient reaction time and temperature (reflux). - If using ethyl oxalyl chloride, ensure a slight excess of the reagent is used. | Increased conversion of starting materials to the desired product. |
| Side Reactions | - For the ethyl oxalyl chloride route, maintain a low reaction temperature (0-5 °C) to minimize byproduct formation.[1] - Use a non-nucleophilic base like triethylamine to avoid competing reactions. | Reduced formation of byproducts and increased yield of the target compound. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Avoid overly acidic or basic conditions during workup to prevent hydrolysis of the ester. | Improved recovery of the synthesized product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting Step |
| Unreacted 2-aminopyridine | Incomplete reaction or incorrect stoichiometry. | - Ensure a slight molar excess of the acylating agent. - Increase reaction time or temperature as appropriate for the chosen method. |
| Oxo(pyridin-2-ylamino)acetic acid | Hydrolysis of the ester group. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to strong acids or bases. |
| N,N-Diacyl-2-aminopyridine | Use of a strong base or high temperatures. | - If using ethyl oxalyl chloride, use a weaker, non-nucleophilic base like triethylamine instead of stronger bases. - Maintain low reaction temperatures. |
Experimental Protocols
Synthesis using Ethyl Oxalyl Chloride
This protocol is based on the acylation of 2-aminopyridine with ethyl oxalyl chloride.
Materials:
-
2-Aminopyridine
-
Ethyl oxalyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve 2-aminopyridine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of ethyl oxalyl chloride in the same anhydrous solvent to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Quantitative Data from a Representative Synthesis:
| Parameter | Condition |
| Reactants | 2-Aminopyridine, Ethyl Oxalyl Chloride |
| Solvent | Anhydrous Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–5°C |
| Molar Ratio (Amine:Oxalyl Chloride) | 1:1.1 |
| Typical Yield | 68–75% |
This data is for illustrative purposes and actual results may vary.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of a Key Side Reaction: Diacylation
Caption: Formation of the N,N-diacyl byproduct.
References
Technical Support Center: Purification of Ethyl 2-oxo-2-(pyridin-2-yl)acetate by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of Ethyl 2-oxo-2-(pyridin-2-yl)acetate by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common issue observed when purifying pyridine-containing compounds like Ethyl 2-oxo-2-(pyridin-2-yl)acetate on silica gel?
A1: The most prevalent issue is peak tailing. This occurs due to the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel. This can lead to poor separation and reduced purity of the collected fractions.
Q2: How can I prevent peak tailing during the column chromatography of Ethyl 2-oxo-2-(pyridin-2-yl)acetate?
A2: To minimize peak tailing, you can add a small amount of a competing base to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will preferentially interact with the acidic silanol groups, reducing their interaction with your target compound and leading to more symmetrical peaks.
Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A3: If your compound remains at the baseline, the eluent system is not polar enough. You should switch to a more polar solvent system. Consider using a mixture of dichloromethane and methanol, or ethyl acetate with a small percentage of methanol. It is recommended to test various solvent systems on a TLC plate to find one that gives your target compound an Rf value of approximately 0.2-0.4.
Q4: I am observing co-elution of my desired product with an impurity. How can I improve the separation?
A4: To improve separation, you can try the following:
-
Optimize the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide better separation than a binary system.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to better resolve compounds with close Rf values.
-
Column Dimensions: Use a longer and narrower column to increase the surface area of the stationary phase, which can enhance separation.
Q5: I am experiencing low recovery of my compound after column chromatography. What are the possible reasons?
A5: Low recovery can be due to several factors:
-
Compound Instability: The compound may be degrading on the acidic silica gel. To test for this, you can spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots appear. If degradation is an issue, consider using deactivated silica gel or an alternative stationary phase like alumina.
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. Adding a modifier like triethylamine to the eluent can help.
-
Improper Fraction Collection: You may not be collecting all the fractions containing your product. Ensure you are monitoring the elution carefully using TLC.
Experimental Protocol: Column Chromatography of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
This protocol provides a general guideline. The specific solvent system and column parameters should be optimized based on preliminary TLC analysis of your crude product.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (60-120 mesh) to your chosen starting eluent (e.g., 20% ethyl acetate in hexane).
-
Stir the mixture to form a homogeneous slurry, ensuring there are no lumps.
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The final packed column should have a level surface, topped with a thin layer of sand.
3. Loading the Sample:
-
Dissolve your crude Ethyl 2-oxo-2-(pyridin-2-yl)acetate in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.
4. Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the packed bed.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent over time.
5. Monitoring the Separation:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
6. Isolation of the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Data Presentation
The following table summarizes typical parameters for the column chromatography of Ethyl 2-oxo-2-(pyridin-2-yl)acetate. Note that the optimal conditions may vary depending on the specific impurities present in the crude mixture.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for this type of compound. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A common starting point. The ratio should be determined by TLC. |
| Dichloromethane/Ethyl Acetate | An alternative system that can offer different selectivity. | |
| Addition of Triethylamine | 0.1-1% (v/v) can be added to reduce peak tailing. | |
| Target Rf Value | 0.2 - 0.4 | This range generally provides good separation. |
| Elution Mode | Isocratic or Gradient | Gradient elution may be necessary for complex mixtures. |
| Visualization on TLC | UV light (254 nm) | The pyridine ring and conjugated system should be UV active. |
Experimental Workflow
Caption: A step-by-step workflow for the purification of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Technical Support Center: Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a key intermediate in pharmaceutical research.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiment, thereby helping to increase the final product yield.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Acylation | Ensure the freshness and purity of ethyl oxalyl chloride or diethyl oxalate. These reagents are sensitive to moisture. Use freshly distilled or newly purchased reagents for best results. |
| Incorrect Reaction Temperature | For the reaction with ethyl oxalyl chloride, maintain a low temperature (0–5°C) to control the exothermic reaction and prevent side product formation.[1] For the reaction with diethyl oxalate, ensure the reflux temperature is achieved and maintained. |
| Inadequate Mixing | Use efficient stirring to ensure proper mixing of the reactants, especially if the reaction involves heterogeneous mixtures. |
| Base Inefficiency | When using ethyl oxalyl chloride, ensure an appropriate amount of a suitable base, such as triethylamine, is used to effectively neutralize the hydrochloric acid byproduct.[1] |
| Poor Quality Starting Material | Verify the purity of the 2-aminopyridine. Impurities can interfere with the reaction. Recrystallize or purify the starting material if necessary. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Recommended Solution |
| Formation of Diacylated Product | This can occur if an excess of the acylating agent is used. Use a stoichiometric or slight excess of 2-aminopyridine. |
| Hydrolysis of the Ester | The ester group is susceptible to hydrolysis, especially in the presence of acid or base and water.[1] Ensure anhydrous reaction conditions and quench the reaction carefully. |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will see starting materials on the TLC. Monitor the reaction progress using TLC and allow for sufficient reaction time. |
| Side Reactions from High Temperature | Overheating, particularly with ethyl oxalyl chloride, can lead to decomposition and the formation of byproducts.[1] Strictly control the reaction temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Improper Column Chromatography Technique | Optimize the solvent system for column chromatography. A common mobile phase is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[1] Ensure proper packing of the silica gel column to avoid channeling. |
| Product Co-eluting with Impurities | If impurities have similar polarity to the product, consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product Instability on Silica Gel | Some compounds can degrade on silica gel. If this is suspected, try using a different stationary phase like alumina or a shorter column to minimize contact time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Ethyl 2-oxo-2-(pyridin-2-yl)acetate?
A1: The most prevalent method is the condensation reaction between 2-aminopyridine and an ethyl oxalate derivative.[1] Two main variations of this method are:
-
Acylation with Ethyl Oxalyl Chloride: This is an exothermic reaction typically performed at low temperatures (0–5°C) in the presence of a base like triethylamine to neutralize the HCl generated.[1]
-
Reaction with Diethyl Oxalate: This method usually involves heating a mixture of 2-aminopyridine and diethyl oxalate, often under reflux conditions in a solvent such as ethanol.[1] A base like sodium hydroxide may also be used.[1]
Q2: How can I optimize the reaction conditions to maximize the yield?
A2: To maximize the yield, consider the following factors:
-
Reagent Quality: Use high-purity, dry starting materials and reagents.
-
Temperature Control: For the ethyl oxalyl chloride method, strict temperature control is crucial to minimize byproduct formation.[1]
-
Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine can sometimes be beneficial to ensure the complete consumption of the more expensive acylating agent.
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Solvent Choice: Use an appropriate anhydrous solvent that facilitates the reaction and is easy to remove during workup.
Q3: What is the best way to purify the final product?
A3: Column chromatography is the most common and effective method for purifying Ethyl 2-oxo-2-(pyridin-2-yl)acetate.[1] A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the impurities.
Q4: What are the potential side reactions I should be aware of?
A4: The primary side reactions include:
-
Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid if water is present, especially under acidic or basic conditions.[1]
-
Diacylation: Reaction of the product with another molecule of the acylating agent can lead to a diacylated byproduct.
-
Polymerization/Decomposition: At elevated temperatures, starting materials or the product might decompose or polymerize, leading to a complex mixture of byproducts.
Experimental Protocols
Method A: Synthesis via Acylation with Ethyl Oxalyl Chloride
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the cooled solution while maintaining the temperature between 0 and 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Method B: Synthesis via Reaction with Diethyl Oxalate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) and a catalytic amount of sodium hydroxide in ethanol.
-
Addition of Reagent: Add diethyl oxalate (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Synthetic Methods for Ethyl 2-oxo-2-(pyridin-2-yl)acetate
| Parameter | Method A (Ethyl Oxalyl Chloride) | Method B (Diethyl Oxalate) |
| Typical Yield | 68–75%[1] | Generally lower than Method A |
| Reaction Temperature | 0–5°C[1] | Reflux (e.g., Ethanol ~78°C)[1] |
| Reaction Time | 1-2 hours | 4-6 hours |
| Key Reagents | 2-aminopyridine, Ethyl oxalyl chloride, Triethylamine | 2-aminopyridine, Diethyl oxalate, Sodium hydroxide (cat.) |
| Advantages | Higher yield, shorter reaction time | Milder reagents, less exothermic |
| Disadvantages | Highly reactive and moisture-sensitive acylating agent, requires strict temperature control | Longer reaction time, may require higher temperatures |
Visualizations
Caption: Workflow for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate using Method A.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Synthesis of Pyridyl α-Keto Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridyl α-keto esters.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyridyl α-keto esters, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| Decomposition of starting materials or product: Reagents may be sensitive to air, moisture, or temperature. The product itself can be unstable under the reaction conditions. | - Ensure all reagents and solvents are pure and dry.[1] Use freshly distilled solvents and recently purchased reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- For Grignard reactions, ensure glassware is thoroughly dried to prevent quenching of the Grignard reagent.[2] | |
| Suboptimal catalyst activity (for catalyzed reactions): The catalyst may be poisoned or deactivated. | - Use a fresh batch of catalyst.- Ensure the reaction setup is free from impurities that could act as catalyst poisons. | |
| Presence of Significant Side Products | Decarbonylation: In transition metal-catalyzed reactions, particularly with palladium, decarbonylation of the α-keto ester can occur, leading to the formation of a pyridyl ester.[3] | - Switch to a platinum-based catalyst, which has been shown to be effective for C-H acylation without decarbonylative side reactions.[3] |
| Formation of alcohol byproducts: In reactions involving Grignard or other organometallic reagents, over-addition to the ketone functionality of the product can yield tertiary alcohols.[2][4] | - Maintain a low reaction temperature (e.g., -78 °C) during the addition of the organometallic reagent to minimize the rate of the second addition.[2]- Use a stoichiometric amount of the organometallic reagent.- If alcohol byproducts are still formed, they can be removed by reacting the crude product with a carboxylic anhydride (e.g., acetic anhydride) to convert the alcohols into higher-boiling esters, which can then be separated by distillation.[5] | |
| Double acylation: In Pt-catalyzed C-H acylation of 2-aryloxypyridines, acylation can occur at both ortho positions of the aryl ring.[6][7] | - If mono-acylation is desired, start with a substrate that has a substituent at one of the ortho positions to block the second acylation. | |
| Product is Unstable or Difficult to Purify | Keto-enol tautomerism: α-Keto esters can exist as a mixture of keto and enol tautomers, which can complicate purification and characterization.[5][8] The enol form is often more reactive. | - The equilibrium generally favors the keto form.[9] However, factors like conjugation and intramolecular hydrogen bonding can stabilize the enol form.- Minimize exposure to acidic or basic conditions during workup and purification, as these can catalyze tautomerization.[8][10] |
| Racemization: For chiral pyridyl α-keto esters, racemization can occur, particularly under acidic or basic conditions or at elevated temperatures.[11][12] | - Perform the reaction at low temperatures.- Use non-basic or sterically hindered non-nucleophilic bases if a base is required.- Minimize the time the product is exposed to acidic or basic conditions during workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using Grignard reagents to synthesize pyridyl α-keto esters, and how can I prevent it?
A1: The most common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol byproduct.[2][4] To prevent this, it is crucial to maintain a low reaction temperature, typically -78 °C, during the addition of the Grignard reagent.[2] This slows down the rate of the second addition relative to the initial formation of the keto ester. Using a precise stoichiometry of the Grignard reagent is also important.
Q2: I am observing a significant amount of a decarbonylated byproduct in my transition metal-catalyzed synthesis. What is happening and how can I fix it?
A2: Decarbonylation is a known side reaction in some transition metal-catalyzed acylations, where the α-keto ester loses a molecule of carbon monoxide to form a simple ester.[3] This is particularly problematic in palladium-catalyzed reactions. A proven solution is to switch to a platinum catalyst for C-H acylation reactions, as this has been shown to proceed without this undesirable side reaction.[3]
Q3: My purified pyridyl α-keto ester seems to be a mixture of two compounds according to my NMR analysis. What could be the reason?
A3: This is likely due to keto-enol tautomerism, where your pyridyl α-keto ester exists in equilibrium between the keto and enol forms.[5][8] Both tautomers will give distinct signals in the NMR spectrum. The equilibrium position is influenced by the solvent, temperature, and the specific structure of your compound. For most simple α-keto esters, the keto form is predominant.[9]
Q4: How can I remove persistent alcohol impurities from my pyridyl α-keto ester product?
A4: A chemical purification method can be employed. Treat the crude product mixture with a carboxylic anhydride, such as acetic anhydride, and a suitable acid catalyst.[5] This will selectively convert the secondary and tertiary alcohol impurities into their corresponding esters. These newly formed esters will have significantly different boiling points from the desired α-keto ester, allowing for separation by distillation.[5]
Q5: Is it possible to perform a double acylation on a pyridyl substrate?
A5: Yes, in some cases, double acylation is possible. For instance, in the platinum-catalyzed direct C-H acylation of 2-(aryloxy)pyridines, if both ortho positions on the aryl group are unsubstituted, double acylation can occur readily.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Pyridin-2-yl)-2-oxoacetate via Grignard Reaction
This protocol is adapted from the synthesis of α-keto esters using Grignard reagents and diethyl oxalate.[2]
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Diethyl oxalate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Diethyl Oxalate: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether or THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cooled diethyl oxalate solution dropwise with vigorous stirring, ensuring the internal temperature does not exceed -60 °C.[2]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Platinum-Catalyzed C-H Acylation of 2-Phenoxypyridine
This is a general procedure based on the platinum-catalyzed acylation of 2-aryloxypyridines.[3]
Materials:
-
2-Phenoxypyridine
-
Ethyl chlorooxoacetate
-
PtCl2
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In an oven-dried Schlenk tube, combine 2-phenoxypyridine (1.0 equivalent), PtCl2 (5 mol %), and anhydrous DCE.
-
Add ethyl chlorooxoacetate (1.2 equivalents) to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 1-3 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired pyridyl α-keto ester.[3]
Visualizations
References
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Platinum catalyzed double acylation of 2-(aryloxy)pyridines via direct C-H activation [morressier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing exothermic reactions in Ethyl 2-oxo-2-(pyridin-2-yl)acetate preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate. The focus is on managing the exothermic nature of the reaction to ensure safety, purity, and optimal yield.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and potential safety hazards. This guide addresses common issues encountered during the preparation of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
| Issue | Potential Cause (Exotherm-Related) | Recommended Solution |
| Low Yield | Runaway Reaction: Uncontrolled exotherm leading to the degradation of starting materials and/or product. | - Ensure slow, dropwise addition of the acylating agent (e.g., ethyl oxalyl chloride).- Maintain the reaction temperature at the recommended low range (e.g., 0-5°C) using an efficient cooling bath (ice-salt or cryocooler).- Use a jacketed reactor for larger scale reactions to improve heat dissipation.[1] |
| Side Reactions: Higher temperatures promoting the formation of byproducts. | - Strictly adhere to the optimal low-temperature conditions.[2] | |
| Dark Brown or Black Reaction Mixture | Product/Reagent Decomposition: Excessive heat causing the breakdown of temperature-sensitive compounds. | - Immediately check and adjust the cooling system to bring the temperature back to the target range.- Consider a slower addition rate of the acylating agent. |
| Product is an Oil or Gummy Solid and Fails to Crystallize | Presence of Impurities: Byproducts formed due to poor temperature control can inhibit crystallization. | - Purify the crude product using column chromatography.- During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Unexpected Byproducts Detected (e.g., by TLC or LC-MS) | Diacylation or Polysubstitution: Elevated temperatures can lead to the reaction of a second molecule of the acylating agent with the product or starting material. | - Use a stoichiometric amount or only a slight excess of the acylating agent.- Maintain rigorous temperature control throughout the addition process. |
| Reaction "Stalls" or is Incomplete | Precipitation of Amine Salt: If HCl is generated and not neutralized, the 2-aminopyridine can precipitate as its hydrochloride salt, removing it from the reaction. | - Ensure the presence of a suitable base, such as triethylamine, to neutralize the generated HCl in situ.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate?
A1: The primary cause of the exotherm is the acylation of the amino group of 2-aminopyridine with an acylating agent like ethyl oxalyl chloride. This reaction is inherently exothermic.[2]
Q2: What is the ideal temperature range for this reaction to control the exotherm?
A2: To effectively manage the reaction rate and minimize the formation of byproducts, it is recommended to perform the reaction at low temperatures, typically between 0-5°C.[2]
Q3: How can I effectively maintain the low temperature during the reaction?
A3: For laboratory-scale synthesis, an ice-salt bath or a cryocooler is recommended. For pilot or larger scale, a jacketed reactor with a circulating cooling fluid is essential for efficient heat removal.[1]
Q4: What is the role of a base, like triethylamine, in this reaction?
A4: A base such as triethylamine is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the acylation with ethyl oxalyl chloride. This prevents the protonation and precipitation of the 2-aminopyridine starting material, which would otherwise halt the reaction.[2]
Q5: What are the potential consequences of a poorly controlled exotherm?
A5: A poorly controlled exotherm can lead to a "runaway reaction," where the temperature increases rapidly. This can result in decreased yield, the formation of difficult-to-remove impurities, product decomposition (often indicated by a dark color), and in severe cases, a dangerous increase in pressure within the reaction vessel.
Q6: Are there alternative, less exothermic methods for this synthesis?
A6: An alternative route involves heating a mixture of 2-aminopyridine and diethyl oxalate. While this method requires heating, it may offer a more controlled reaction profile compared to the highly reactive ethyl oxalyl chloride.[2]
Data Presentation
The following tables summarize the expected outcomes based on temperature control during the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Addition Time (hours) | Typical Yield (%) | Purity (by HPLC, %) | Observations |
| 0-5 | 1-2 | 85-95 | >98 | Pale yellow solution, clean reaction profile. |
| 20-25 (Room Temp) | 1-2 | 60-75 | 90-95 | Yellow to light brown solution, minor impurities observed. |
| >40 | 1-2 | <50 | <85 | Dark brown to black mixture, significant byproduct formation. |
Table 2: Comparison of Reagents and Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Key Consideration |
| Ethyl Oxalyl Chloride | Triethylamine | Dichloromethane | 0-5 | Highly exothermic, requires careful temperature control. |
| Diethyl Oxalate | Sodium Ethoxide | Ethanol | Reflux | Less exothermic, but requires higher temperatures to proceed. |
Experimental Protocols
Protocol 1: Controlled Exothermic Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
This protocol is designed for the safe and high-yield synthesis of the target compound with a focus on managing the exothermic reaction.
Materials:
-
2-Aminopyridine
-
Ethyl oxalyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Addition funnel
-
Inert gas inlet (e.g., nitrogen or argon)
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere and ensure it is dry.
-
Initial Charge: To the three-necked flask, add 2-aminopyridine and anhydrous dichloromethane.
-
Addition of Base: Add triethylamine to the mixture and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0°C using the cooling bath.
-
Slow Addition of Acylating Agent: Dissolve ethyl oxalyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction, while maintaining cooling.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
Caption: Workflow for the controlled synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Troubleshooting Logic for Exothermic Events
Caption: Logic diagram for troubleshooting common issues related to exothermic reactions.
References
Technical Support Center: Removal of Unreacted 2-Aminopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2-aminopyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 2-aminopyridine?
The most prevalent and effective methods for removing the basic 2-aminopyridine impurity include:
-
Acid-Base Extraction: This technique involves washing an organic solution of the reaction mixture with an aqueous acid. The 2-aminopyridine is protonated to form a water-soluble salt, which is then extracted into the aqueous layer.[1]
-
Column Chromatography: A highly effective method for separating compounds based on polarity.[1] Both normal-phase (silica gel, alumina) and reverse-phase chromatography can be employed.[1]
-
Recrystallization: This method is suitable if the desired product is a solid and a solvent system can be found where the product's solubility significantly differs from that of 2-aminopyridine at different temperatures.
-
Scavenger Resins: Solid-supported reagents, such as acidic ion-exchange resins, can selectively bind to the basic 2-aminopyridine, which is then removed by simple filtration.
Q2: My desired product is sensitive to acid. What method should I use to remove 2-aminopyridine?
For acid-sensitive compounds, it is crucial to avoid acidic washes. The following alternatives are recommended:
-
Mild Acidic Wash: A saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute citric acid solution can be used for compounds with moderate acid sensitivity.[1]
-
Copper Sulfate (CuSO₄) Wash: Washing the organic mixture with an aqueous solution of copper sulfate is an effective method. Pyridine derivatives form a water-soluble complex with copper, which is then extracted into the aqueous phase.[1][2]
-
Column Chromatography: This is a non-destructive method that separates compounds based on their physical properties without the need for harsh chemical treatments.
-
Scavenger Resins: Using a polymer-bound scavenger is a mild and efficient way to remove basic impurities.
Q3: I am observing significant tailing or streaking of 2-aminopyridine on my silica gel TLC plate and column. How can I resolve this?
Tailing of basic compounds like 2-aminopyridine on acidic silica gel is a common issue due to strong interactions. To mitigate this:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, into the eluent system can significantly improve peak shape and separation by competing for the acidic sites on the silica gel.[1]
-
Use an Alternative Stationary Phase: Employing a more neutral or basic stationary phase, such as neutral or basic alumina, can prevent the strong acidic interactions causing the tailing.[1]
Q4: An emulsion has formed during my acid-base extraction. What should I do?
Emulsion formation can hinder the separation of aqueous and organic layers. To break an emulsion, you can try the following:
-
Allow it to Stand: Let the separatory funnel rest undisturbed for a longer period to allow the layers to separate naturally.[1]
-
Add Brine: Introduce a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[1]
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite or glass wool.[1]
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Suggested Solution |
| Incomplete removal of 2-aminopyridine (checked by TLC) | Insufficient acid wash. | Increase the number of acidic washes (3-5 times is often more effective than one large wash).[1] Ensure the aqueous layer is acidic after each wash. |
| Product is acid-sensitive | Use of a strong acid. | Use a milder acidic wash like saturated aqueous NH₄Cl or dilute citric acid.[1] Alternatively, use a saturated copper sulfate (CuSO₄) solution.[1] |
| Emulsion formation | Vigorous shaking or high concentration of materials. | Add brine to the separatory funnel.[1] Gently swirl or rock the funnel instead of shaking vigorously. Filter the mixture through Celite.[1] |
| Low recovery of desired product | Product has some water solubility or is also basic. | Neutralize the organic layer with a saturated sodium bicarbonate solution after the acid wash. Dry the organic layer thoroughly before concentration. If the product is basic, consider other purification methods like chromatography. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Tailing or streaking of 2-aminopyridine | Strong interaction with the acidic silica gel stationary phase. | Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[1] Use a neutral or basic stationary phase like alumina.[1] |
| Poor separation of product and 2-aminopyridine | Inappropriate eluent system. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A gradient elution from a non-polar to a more polar solvent system might be necessary. |
| 2-aminopyridine elutes with the product | Eluent is too polar. | Start with a less polar eluent and gradually increase the polarity to allow for better separation. |
| Product does not elute from the column | Eluent is not polar enough or the product is strongly adsorbed. | Gradually increase the polarity of the eluent. If using silica gel and the product is basic, consider adding a basic modifier to the eluent. |
Experimental Protocols
Protocol 1: Removal of 2-Aminopyridine using Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer containing the 2-aminopyridinium salt.
-
Repeat: Repeat the acidic wash (steps 2-4) two to four more times. Monitor the removal of 2-aminopyridine from the organic layer using TLC.[1]
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Purification by Column Chromatography (Silica Gel)
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Eluent Selection: Determine a suitable eluent system by running TLC plates. A good solvent system will show good separation between the desired product and 2-aminopyridine. To prevent tailing, consider adding 0.1-1% triethylamine to the eluent.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. Collect fractions and monitor the elution of compounds by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
| Method | Key Parameters | Typical Values/Conditions | Notes |
| Acid-Base Extraction | Acid Concentration | 1 M HCl (aqueous) | For acid-stable products. |
| Mild Acid | Saturated NH₄Cl, dilute citric acid | For acid-sensitive products.[1] | |
| Alternative | Saturated CuSO₄ (aqueous) | For acid-sensitive products.[1][2] | |
| Column Chromatography | Basic Modifier (in eluent) | 0.1 - 1% Triethylamine or NH₄OH | To prevent tailing on silica gel.[1] |
| Stationary Phase | Silica Gel, Alumina (neutral or basic) | Alumina can be a good alternative to silica for basic compounds.[1] | |
| Reverse-Phase Mobile Phase | Water/Acetonitrile or Water/Methanol with formic acid or ammonium formate | Suitable for polar compounds.[1] | |
| Ion-Exchange Chromatography | Column | Dowex 50X8 (NH₄⁺-form) | Effective for separating pyridylaminated derivatives.[3] |
| Eluent | 20 mM ammonium acetate buffer (pH 8.5) | [3] |
Visual Workflows
Caption: Workflow for removing 2-aminopyridine via acid-base extraction.
Caption: Troubleshooting logic for column chromatography of 2-aminopyridine.
References
Technical Support Center: Troubleshooting Acylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction has a very low or no yield. What are the most common initial checks I should perform?
When troubleshooting a low-yield acylation reaction, start by verifying the integrity of your reagents and the reaction setup. Key initial checks include:
-
Moisture Sensitivity: Many acylation catalysts (e.g., Lewis acids like AlCl₃) and acylating agents (e.g., acyl chlorides, anhydrides) are highly sensitive to moisture.[1][2][3] Ensure all glassware was rigorously dried, and use anhydrous solvents and reagents.[3][4] The catalyst should be a fine, free-flowing powder; if it appears clumpy, it may be compromised.[2]
-
Reagent Purity: The purity of the aromatic substrate, acylating agent, and any solvents is critical. Impurities can inhibit the reaction or lead to side reactions and the formation of byproducts.[1]
-
Catalyst Activity: For reactions like Friedel-Crafts acylation, the Lewis acid catalyst is crucial. If it has been exposed to atmospheric moisture, it will be deactivated.[2] It is best to use a fresh bottle or one that has been properly stored in a desiccator.[2]
Q2: I am observing the formation of multiple products. What could be the reason?
The formation of multiple products can be attributed to several factors:
-
Polysubstitution: While less common in Friedel-Crafts acylation compared to alkylation, it can occur, especially with highly activated aromatic rings (e.g., phenols, anilines).[1] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but it can still happen under forcing conditions.[1]
-
Isomer Formation: In the case of substituted aromatic substrates, acylation can occur at different positions (e.g., ortho, para). The ratio of these isomers can be influenced by the choice of solvent and catalyst.[1] For instance, in the acylation of naphthalene, both 1-acetylnaphthalene and 2-acetylnaphthalene can be formed, with the product ratio being dependent on kinetic versus thermodynamic control.[4]
-
Side Reactions: Depending on the substrate, other reactions can compete with the desired acylation. For example, with ketones, C-acylation can occur at the α-carbon to yield a β-diketone, or aldol condensation can happen under basic conditions.[5]
Q3: My aromatic substrate contains an amine or hydroxyl group, and the reaction is not working. What is the issue?
Amine and hydroxyl groups are problematic for Friedel-Crafts acylation for two main reasons:
-
The Lewis acid catalyst can coordinate with the lone pair of electrons on the nitrogen or oxygen atom, deactivating the catalyst.
-
These groups are strong activating groups, which can lead to multiple acylations.[1]
To overcome these issues, it is common to protect the functional group before performing the acylation. For example, a hydroxyl group can be protected as an ester, and an amine can be acylated to form an amide. The protecting group can then be removed after the primary acylation step.[1]
Q4: The reaction seems to work, but I am losing a significant amount of product during the workup. What could be going wrong?
Product loss during workup is a common issue. A frequent problem in Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[2] This makes the separation of the organic and aqueous layers difficult. To address this:
-
Try pouring the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[2]
-
If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.[6]
-
For products that are sensitive to hydrolysis, perform aqueous washes quickly with cold solutions and avoid strong acids or bases.[5]
Q5: My reaction is sluggish or incomplete, even with active reagents. What reaction conditions can I optimize?
If your reagents are of good quality and the setup is anhydrous, optimizing the reaction conditions is the next step:
-
Reaction Temperature: The temperature can significantly impact the reaction rate and yield. Some reactions require heating to overcome the activation energy, while others proceed well at room temperature or even lower temperatures to control selectivity.[1][2] Excessively high temperatures can lead to side reactions and decomposition.[1][3]
-
Reaction Time: The reaction may simply not have had enough time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5][6]
-
Stoichiometry and Catalyst Loading: In Friedel-Crafts acylations, the Lewis acid is often required in stoichiometric amounts or even in slight excess because it complexes with the ketone product.[4] An insufficient amount of catalyst will lead to a slower reaction and lower conversion.[3] The molar ratio of the substrate to the acylating agent also influences efficiency.[3]
-
Rate of Addition: Rapid addition of the acylating agent can create localized high concentrations and exotherms, which may promote side reactions. Slow, dropwise addition is often recommended.[3]
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (moisture exposure) | Use a fresh, anhydrous Lewis acid catalyst. Store catalysts in a desiccator.[1][2] |
| Poor quality or impure reagents | Use fresh or purified reagents and anhydrous solvents.[1][3] | |
| Suboptimal reaction temperature | Optimize the reaction temperature. Start with literature conditions for similar substrates and adjust as needed.[2][3] | |
| Insufficient reaction time | Monitor the reaction by TLC or another suitable method and extend the reaction time if necessary.[5][6] | |
| Deactivated aromatic ring | Substrates with strongly electron-withdrawing groups may not be suitable. Consider alternative synthetic routes.[1] | |
| Insufficient catalyst amount | Increase the catalyst loading. For Friedel-Crafts, stoichiometric amounts are often needed.[3][4] | |
| Multiple Products | Polyacylation | Occurs with highly activated rings. Consider protecting the activating group.[1] |
| Isomer formation | Optimize solvent and catalyst to improve regioselectivity.[1] | |
| Side reactions (e.g., C-acylation) | Adjust reaction conditions (e.g., use kinetic control at low temperatures) to favor the desired product.[5] | |
| Product Loss During Workup | Emulsion formation | Pour the reaction mixture onto ice/conc. HCl. Use brine to break emulsions.[2][6] |
| Product decomposition/hydrolysis | Perform aqueous washes quickly with cold, dilute solutions. Avoid strong acids or bases if the product is sensitive.[5] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
-
Preparation: Ensure all glassware (round-bottom flask, addition funnel, condenser) is oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Reagent Setup: In the reaction flask, dissolve the aromatic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).[4]
-
Catalyst Addition: Cool the solution in an ice bath. To the stirred solution, add the Lewis acid catalyst (e.g., AlCl₃, 1.1-1.2 eq) portion-wise, maintaining the low temperature.[4][7]
-
Acylating Agent Addition: Add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) dropwise to the cooled mixture via the addition funnel.[5] The reaction can be exothermic, so control the rate of addition to maintain the desired temperature.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature (this can range from 0°C to elevated temperatures depending on the substrate) for the required time. Monitor the progress by TLC.[5][6]
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.[4][8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times.[4][5]
-
Washing: Combine the organic layers and wash sequentially with a dilute acid solution, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[5][6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][6]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[4][6]
Troubleshooting Workflows
Caption: A stepwise workflow for troubleshooting low conversion rates in acylation reactions.
Caption: Relationship between aromatic substrate type and common issues in Friedel-Crafts acylation.
References
Technical Support Center: Analysis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate. This compound is a known intermediate and potential impurity in the synthesis of the anticoagulant drug, Edoxaban. The following information is designed to address common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with Ethyl 2-oxo-2-(pyridin-2-yl)acetate?
A1: Based on its synthesis, which typically involves the condensation of 2-aminopyridine with an ethyl oxalate derivative (like ethyl oxalyl chloride or diethyl oxalate), potential impurities include:
-
Starting Materials: Unreacted 2-aminopyridine, diethyl oxalate, or ethyl oxalyl chloride.
-
By-products: Hydrolysis of the ester group in Ethyl 2-oxo-2-(pyridin-2-yl)acetate can lead to the formation of the corresponding carboxylic acid, oxo(pyridin-2-ylamino)acetic acid.[1]
Q2: What are the typical starting conditions for developing an HPLC method for Ethyl 2-oxo-2-(pyridin-2-yl)acetate?
A2: For pyridine-containing compounds like Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a reverse-phase HPLC method is generally suitable. A good starting point would be:
-
Column: A C18 column is a common choice for the analysis of pyridine derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The hydrophilic nature of some pyridines may necessitate adjustments to the mobile phase composition for optimal retention and peak shape.
-
Detection: UV detection is appropriate, typically in the range of 210-290 nm.
Q3: My peak for Ethyl 2-oxo-2-(pyridin-2-yl)acetate is showing significant tailing. What are the possible causes and solutions?
A3: Peak tailing is a common issue in HPLC. Potential causes and their respective solutions are summarized in the table below.
| Possible Cause | Solution |
| Secondary Interactions | The basic nature of the pyridine nitrogen can interact with acidic silanol groups on the silica-based column packing. To mitigate this, use a well-end-capped column, add a competing base (like triethylamine) to the mobile phase, or operate at a lower pH to protonate the silanols. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample. |
| Column Contamination or Void | A blocked frit or a void at the head of the column can cause peak distortion. Try back-flushing the column (if the manufacturer's instructions permit) or replace the column if necessary. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and the column. Adjusting the pH may improve peak shape. |
Q4: I am observing peak fronting for my analyte. What could be the reason?
A4: Peak fronting is less common than tailing but can occur under certain conditions. The table below outlines potential causes and solutions.
| Possible Cause | Solution |
| Sample Overload | Similar to peak tailing, injecting too concentrated a sample can lead to fronting. Dilute the sample or decrease the injection volume. |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent that is stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. Whenever possible, dissolve the sample in the mobile phase. |
| Low Column Temperature | In some cases, a column temperature that is too low can contribute to peak fronting. Consider increasing the column temperature. |
Troubleshooting Guides
Guide 1: Identifying an Unknown Peak in the Chromatogram
If an unexpected peak appears in your chromatogram, follow this logical workflow to identify it:
Guide 2: General HPLC Troubleshooting Workflow
For general issues like pressure fluctuations, baseline noise, or inconsistent retention times, refer to the following troubleshooting workflow:
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Related Pyridine Compounds
The following method, adapted from the analysis of Edoxaban and its impurities, can serve as a starting point for developing a stability-indicating assay for Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Triethylamine buffer (pH 5.5) |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10-20 µL |
Note: This is a general guideline and optimization will be necessary for your specific application.
Protocol 2: Forced Degradation Studies
To identify potential degradation products, forced degradation studies should be performed. These studies involve subjecting a solution of Ethyl 2-oxo-2-(pyridin-2-yl)acetate to various stress conditions.
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample heated at 105°C for 24 hours |
| Photolytic Degradation | Expose solution to UV light (254 nm) and visible light for 24 hours |
After exposure, the samples should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase before injection into the HPLC system. The resulting chromatograms should be compared to that of an unstressed sample to identify any new peaks.
References
Technical Support Center: Production of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scalability of Ethyl 2-oxo-2-(pyridin-2-yl)acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from reaction conditions to purification methods.
-
Incomplete Reaction: The reaction between 2-aminopyridine and the acylating agent (ethyl oxalyl chloride or diethyl oxalate) may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and run for a sufficient amount of time. For the diethyl oxalate method, higher temperatures and longer reaction times are often necessary.
-
-
Suboptimal Temperature Control: The acylation of 2-aminopyridine with ethyl oxalyl chloride is an exothermic reaction.[1] Poor temperature control can lead to the formation of side products.
-
Solution: Maintain a low reaction temperature, typically between 0-5°C, especially during the addition of ethyl oxalyl chloride.[1] Use an ice bath and add the reagent dropwise to manage the exotherm.
-
-
Moisture in Reagents or Solvents: The presence of water can lead to the hydrolysis of the ester group in the final product or the acylating agent, reducing the yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Minimize the number of transfer steps. During extraction, ensure the correct pH to prevent the product from remaining in the aqueous layer. When performing column chromatography, select an appropriate solvent system to ensure good separation and recovery. A common mobile phase is a mixture of hexane and ethyl acetate.[1]
-
Q2: I am observing a significant amount of a major impurity in my crude product. What could it be and how can I minimize its formation?
A2: The primary impurity of concern is often a di-acylated byproduct, especially when using a highly reactive acylating agent like ethyl oxalyl chloride.
-
Formation of N,N-diacetyl-2-aminopyridine: This occurs when a second molecule of the acylating agent reacts with the nitrogen of the newly formed amide.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.
-
Controlled Addition: Add the acylating agent slowly and dropwise to the solution of 2-aminopyridine to maintain a low localized concentration of the acylating agent.
-
Temperature Management: As mentioned previously, maintaining a low temperature helps to control the reaction rate and minimize over-acylation.
-
-
Q3: My product has a brownish or yellowish tint. How can I decolorize it?
A3: Discoloration is often due to the presence of oxidized impurities.
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, a small amount of activated charcoal can be added. The solution is then heated briefly and hot-filtered to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize. Use charcoal sparingly as it can also adsorb the desired product.
-
Appropriate Workup: Ensure thorough washing of the organic layer during the workup phase to remove colored impurities. A wash with a mild base solution, like sodium bicarbonate, can help neutralize and remove acidic impurities that may contribute to color.
-
Q4: I am having difficulty crystallizing my final product. It either remains an oil or "oils out" during recrystallization. What should I do?
A4: Crystallization can be challenging due to the presence of impurities or the use of an inappropriate solvent system.
-
Oiling Out: This happens when the compound comes out of solution at a temperature above its melting point.
-
Solution:
-
Add More Solvent: Reheat the solution and add more of the "soluble solvent" to keep the compound dissolved longer as it cools.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
-
-
Failure to Crystallize:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the solution to initiate crystallization.
-
-
Solvent System Optimization: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. Common solvents for recrystallization include ethanol and acetonitrile.
-
Ensure Dryness: Residual solvent from the workup can inhibit crystallization. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Ethyl 2-oxo-2-(pyridin-2-yl)acetate
| Parameter | Method 1: Ethyl Oxalyl Chloride | Method 2: Diethyl Oxalate |
| Reagents | 2-Aminopyridine, Ethyl Oxalyl Chloride, Base (e.g., Triethylamine) | 2-Aminopyridine, Diethyl Oxalate, Base (e.g., Sodium Hydroxide) |
| Typical Solvent | Dichloromethane, Toluene | Ethanol |
| Reaction Temperature | 0-5°C (exothermic) | Reflux |
| Reaction Time | 1-3 hours | 6-12 hours |
| Reported Yield | 68-75% (after chromatography)[1] | Moderate to good |
| Scalability Notes | Highly exothermic, requires careful temperature control at scale. Gaseous HCl is a byproduct. | Less exothermic, but requires higher temperatures and longer reaction times, which can be energy-intensive at scale. |
| Key Advantage | Faster reaction time. | Milder acylating agent, potentially fewer side products like di-acylation. |
| Key Disadvantage | More reactive, potential for over-acylation. Corrosive and moisture-sensitive reagent. | Slower reaction time. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate using Ethyl Oxalyl Chloride
This protocol is based on the acylation of 2-aminopyridine with ethyl oxalyl chloride.
Materials:
-
2-Aminopyridine
-
Ethyl oxalyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Guide to Alternative Acylating Reagents for the Synthesis of β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acyl group to form a β-keto ester is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in pharmaceutical and natural product chemistry. Ethyl 2-oxo-2-(pyridin-2-yl)acetate serves as an effective reagent for this purpose; however, a diverse array of alternative reagents offers unique advantages in terms of reactivity, selectivity, and handling. This guide provides an objective comparison of the performance of key alternative acylating agents, supported by experimental data and detailed protocols to inform your synthetic strategy.
Overview of Acylation Alternatives
The primary challenge in the acylation of ketone or ester enolates is controlling C- versus O-acylation. While reactive acylating agents like acyl chlorides can lead to mixtures, several reagents have been developed to favor the desired C-acylation, yielding the β-keto ester. This guide will focus on the following prominent alternatives:
-
Mander's Reagent (Methyl Cyanoformate)
-
Weinreb Amides (N-methoxy-N-methylamides)
-
Ethyl Chloroformate
-
Decarboxylative Acylation via Malonic Acid Half-Esters (MAHEs)
-
Alkyl Pentafluorophenylcarbonates
Performance Comparison of Acylating Reagents
The choice of an acylating agent is dictated by factors such as substrate compatibility, desired reaction conditions (kinetic vs. thermodynamic control), and scalability. The following table summarizes the performance of various alternatives based on reported experimental data. Note that direct comparisons are challenging as reaction conditions and substrates vary across different studies.
| Reagent/Method | Typical Substrate | Base/Conditions | Temp. (°C) | Time | Yield (%) | Key Advantages & Disadvantages |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | Ketone Enolates | LDA, NaHMDS | -78 to RT | 1-4 h | 70-90 | Advantages: Good reactivity. Disadvantages: Potential for side reactions. |
| Mander's Reagent | Ketone Enolates | LDA, Li/NH₃ | -78 to 0 | 45 min | 81-84[1] | Advantages: High C-selectivity under kinetic control, reliable for hindered enolates.[2][3][4] Disadvantages: Forms cyanide salts as byproducts.[1] |
| Weinreb Amides | Organolithiums, Grignards | n-BuLi | -78 to RT | 2.5 h | ~83[5] | Advantages: Stable tetrahedral intermediate prevents over-addition, high yields.[5][6][7][8][9] Disadvantages: Requires preparation of the amide from the corresponding acid. |
| Ethyl Chloroformate | Ketones | NaH, n-BuLi | 0 to RT | 30-45 min | 75-92[10][11] | Advantages: Rapid reaction, commercially available and inexpensive reagent.[10][11] Disadvantages: Can be highly reactive and moisture-sensitive.[12] |
| Decarboxylative Acylation (MAHEs) | Malonic Acid Half-Esters | Mg(OEt)₂, Acyl Chloride | RT | 12 h | 60-95 | Advantages: Mild conditions, tolerates a range of functional groups.[13][14][15] Disadvantages: Requires preparation of the malonic acid half-ester. |
| Methyl Pentafluorophenyl Carbonate | Ketones | MgBr₂·Et₂O, i-Pr₂NEt, DMAP | RT | 1-24 h | 65-95[16] | Advantages: Mild enolization and acylation conditions.[16] Disadvantages: Reagent is more specialized. |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
General Workflow for Enolate Acylation
The C-acylation of a ketone generally follows a standard workflow, as depicted below. The key variables are the method of enolate formation and the choice of the acylating agent.
Caption: General workflow for the C-acylation of a ketone enolate.
In-Depth Analysis of Key Alternatives
Mander's Reagent (Methyl Cyanoformate)
Mander's reagent is a highly effective electrophile for the C-acylation of pre-formed enolates, particularly under conditions of kinetic control.[3] Its high propensity for C-acylation over O-acylation makes it a reliable choice, especially for the synthesis of sterically hindered β-keto esters.[1]
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack of the enolate on the carbonyl carbon of methyl cyanoformate. The cyanide group is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate to form the β-keto ester.
Caption: Acylation mechanism using Mander's Reagent.
Experimental Protocol (Adapted from Organic Syntheses): [1]
-
Enolate Formation: A solution of the starting ketone (e.g., an enone) in a suitable solvent (e.g., ether) is treated with a base such as lithium in liquid ammonia at -78 °C to generate the lithium enolate.
-
Acylation: Methyl cyanoformate (1.1-1.2 equivalents) is added to the enolate suspension at -78 °C.
-
Reaction Monitoring and Workup: The reaction mixture is stirred for approximately 40 minutes at -78 °C and then allowed to warm to 0 °C. The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by flash chromatography or recrystallization to afford the β-keto ester. For a specific example, the acylation of the lithium enolate derived from an enone yielded the corresponding β-keto ester in 81-84% yield.[1]
Weinreb Amides
The Weinreb ketone synthesis is a versatile method that utilizes an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent.[6] A key advantage of this method is the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (acting as the enolate equivalent).[6][8] This stability prevents the common problem of over-addition, which can lead to the formation of tertiary alcohols with other acylating agents.[5][9]
Reaction Mechanism:
The organometallic reagent adds to the Weinreb amide to form a tetrahedral intermediate that is stabilized by chelation to the metal cation. This intermediate remains stable at low temperatures and only collapses to the ketone (or in this context, the β-keto ester) upon aqueous workup.
Caption: Weinreb amide acylation mechanism.
Experimental Protocol (Representative): [5]
-
Reaction Setup: The Weinreb amide (1.0 equivalent) is dissolved in an anhydrous solvent such as THF and cooled to -78 °C under an inert atmosphere.
-
Addition of Nucleophile: The organolithium or Grignard reagent (1.1 equivalents) is added dropwise to the cooled solution.
-
Reaction: The mixture is stirred at -78 °C for a specified time (e.g., 2.5 hours).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by column chromatography. Yields are typically high, often exceeding 80%.[5]
Ethyl Chloroformate
Ethyl chloroformate is a readily available and highly reactive acylating agent. Its use in the synthesis of β-keto esters from ketones offers a rapid and efficient method.[10][11]
Experimental Protocol (Adapted from Ragavan et al.): [10][11]
-
Base Treatment: A suspension of a strong base like sodium hydride (1.2 equivalents) in an anhydrous solvent (e.g., THF) is prepared, and the ketone (1.0 equivalent) is added at 0 °C.
-
Enolate Formation: The mixture is stirred at room temperature for a short period (e.g., 30-45 minutes) to ensure complete enolate formation.
-
Acylation: The reaction is cooled back to 0 °C, and ethyl chloroformate (1.1 equivalents) is added dropwise.
-
Workup: After a brief stirring period at room temperature, the reaction is quenched with ice-water and acidified. The product is then extracted and purified. This method has been shown to provide β-keto esters in yields ranging from 75-92%.[10][11]
Conclusion
While Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a competent acylating agent, a range of powerful alternatives is available to the modern synthetic chemist. For high C-selectivity and complex substrates, Mander's reagent is a superior choice, albeit with the need to manage cyanide byproducts. Weinreb amides offer unparalleled control against over-addition, making them ideal for reactions with highly reactive nucleophiles. For a rapid and cost-effective approach, ethyl chloroformate provides a viable option. The choice of reagent should be guided by the specific requirements of the synthetic target, including substrate functionality, desired scale, and reaction conditions. This guide provides the foundational data and protocols to enable an informed decision for your acylation needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl cyanoformate - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Contact Support [mychemblog.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 13. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis [organic-chemistry.org]
- 14. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Edoxaban: A Comparative Analysis of Key Intermediate Routes
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical component of bringing a new drug to market. Edoxaban, a direct factor Xa inhibitor, is no exception. The complexity of its structure necessitates a multi-step synthesis, with the formation of key intermediates often presenting the greatest challenges and opportunities for process optimization. This guide provides a comparative analysis of published synthetic routes to crucial Edoxaban intermediates, offering a side-by-side look at yields, purity, and reaction conditions to inform research and development efforts.
The synthesis of Edoxaban typically involves the convergence of three key intermediates: a chiral diamine cyclohexane derivative, a thiazolopyridine carboxylic acid moiety, and a chloropyridine-2-yl oxalamide unit. This analysis will focus on the synthesis of the chiral diamine core, specifically tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate, and the final coupling steps to yield the penultimate intermediate before conversion to Edoxaban.
Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data for different synthetic approaches to key Edoxaban intermediates. It is important to note that reaction conditions and analytical methods may vary between different published methods, which can influence the reported yields and purities.
Table 1: Synthesis of tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate
| Route/Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Route A: Diels-Alder Approach | Thiophene derivative and acrylic acid | 1. Diels-Alder reaction2. Chiral resolution3. Amidation with dimethylamine hydrochloride4. Hydrogenation and Boc protection | 52.0 - 54.0 | 99.7 - 99.8 (HPLC) | [1] |
| Route B: From (1S)-3-cyclohexene-1-carboxylic acid (Method 1) | (1S)-3-cyclohexene-1-carboxylic acid | 12 reaction steps | 10.0 (overall) | Not specified | [2] |
| Route C: From (1S)-3-cyclohexene-1-carboxylic acid (Method 2) | (1S)-3-cyclohexene-1-carboxylic acid | 8 reaction steps | 30.1 (overall) | Not specified | [2] |
Table 2: Synthesis of Edoxaban Penultimate Intermediate
| Route/Method | Intermediate A | Intermediate B | Coupling Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Amide Coupling | N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide | 4,5,6,7-Tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carbonyl chloride hydrochloride | Triethylamine, Dichloromethane, 0-5°C to room temp. | 88.6 | Not specified | [3] |
| EDC/HOBt Coupling | Deprotected amine intermediate | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | EDC·HCl, HOBt, Triethylamine, Acetonitrile, 25°C | 78-84 (overall from intermediate) | >99 | [4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Route A for the chiral diamine intermediate.
Caption: Final amide coupling step to the Edoxaban precursor.
Experimental Protocols
The following are representative experimental protocols derived from the cited literature.
Route A: Synthesis of tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate[1]
-
Diels-Alder Reaction: A thiophene derivative and acrylic acid are reacted to form the Diels-Alder adduct.
-
Chiral Resolution: The racemic adduct is resolved to obtain the desired stereoisomer.
-
Amidation: The resolved carboxylic acid is reacted with dimethylamine hydrochloride to form the corresponding amide.
-
Hydrogenation and Boc Protection: The double bond is reduced via hydrogenation, and the amino group is subsequently protected with a Boc group to yield the final intermediate. The product is purified to achieve a purity of 99.8% (HPLC).
Final Amide Coupling to Edoxaban Penultimate Intermediate[3]
-
To a cooled (0-5°C) solution of N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide in dichloromethane, triethylamine is added.
-
A solution of 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carbonyl chloride hydrochloride is then added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
Upon completion, the reaction is worked up to yield the Edoxaban penultimate intermediate with a reported yield of 88.6%.
Discussion
The choice of synthetic route for Edoxaban intermediates is a balance of several factors including overall yield, purity of the final product, cost and availability of starting materials, and process safety and environmental impact.
The Diels-Alder approach (Route A) for the synthesis of the chiral diamine intermediate offers high purity (99.8%) and a respectable yield of over 50%.[1] This route may be advantageous for achieving high-quality material suitable for subsequent steps. In contrast, the routes starting from (1S)-3-cyclohexene-1-carboxylic acid have significantly lower overall yields, although they may offer other process advantages not detailed in the abstracts.[2]
For the final coupling step, both the direct amide coupling using a pre-formed acid chloride and the EDC/HOBt mediated coupling provide high yields. The choice between these methods may depend on the stability of the acid chloride and the ease of purification to remove the coupling reagents and byproducts. The EDC/HOBt route boasts a high overall yield of 78-84% and a purity exceeding 99%.[4]
Conclusion
This comparative analysis highlights the different strategies employed for the synthesis of key Edoxaban intermediates. The data presented, extracted from various patents and publications, provides a valuable resource for researchers to evaluate and select the most suitable synthetic routes for their specific needs. The Diels-Alder approach for the chiral diamine core and the EDC/HOBt coupling for the final fragment assembly appear to be robust methods offering high yields and purities. Further process optimization and detailed cost analysis would be necessary to determine the most economically viable and scalable route for industrial production.
References
- 1. CN111606826B - Preparation method of edoxaban intermediate - Google Patents [patents.google.com]
- 2. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]
- 3. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 4. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
Unveiling the Biological Potential: A Comparative Guide to Ethyl 2-oxo-2-(pyridin-2-yl)acetate Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. This guide provides a comprehensive comparison of the biological activities of various Ethyl 2-oxo-2-(pyridin-2-yl)acetate derivatives, supported by experimental data and detailed protocols. The pyridine ring, a common scaffold in medicinal chemistry, imparts a wide range of pharmacological properties to its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.
A significant body of research has focused on the synthesis and biological evaluation of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate). These derivatives often incorporate moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole, leading to a diverse array of biological activities.[1][2][3] This guide will delve into the antiproliferative and antimicrobial properties of these compounds, offering a clear comparison of their efficacy.
Comparative Analysis of Biological Activity
The biological activity of Ethyl 2-oxo-2-(pyridin-2-yl)acetate derivatives is significantly influenced by the nature of the substituents attached to the core structure. The following tables summarize the quantitative data from various studies, providing a clear comparison of the antiproliferative and antimicrobial activities of different derivatives.
Antiproliferative Activity
The anticancer potential of pyridine derivatives has been a key area of investigation. Certain spiro-pyridine derivatives have demonstrated notable activity against various cancer cell lines, including HepG-2 (liver carcinoma) and Caco-2 (colorectal adenocarcinoma).[4] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by EGFR and VEGFR-2.[4]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivative 5 | Caco-2 | 9.78 ± 0.7 | [4] |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.5 | [4] |
| Spiro-pyridine derivative 8 | HepG-2 | 8.42 ± 0.7 | [4] |
| Doxorubicin (Control) | HepG-2 | 4.50 ± 0.2 | [4] |
| Doxorubicin (Control) | Caco-2 | 12.49 ± 1.1 | [4] |
Antimicrobial Activity
Several derivatives of ethyl 2-(2-pyridylacetate) have been screened for their in vitro activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, and the fungus Candida albicans.[3] The results highlight the potential of these compounds as novel antimicrobial agents.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Thiosemicarbazide derivative 1 | Staphylococcus aureus | >1000 | [1] |
| 1,2,4-Triazole derivative 1a | Staphylococcus aureus | 500 | [1] |
| 1,3,4-Thiadiazole derivative 1b | Staphylococcus aureus | 250 | [1] |
| 1,3,4-Oxadiazole derivative 1f | Staphylococcus aureus | 1000 | [1] |
| Thiosemicarbazide derivative 1 | Escherichia coli | >1000 | [1] |
| 1,2,4-Triazole derivative 1a | Escherichia coli | 1000 | [1] |
| 1,3,4-Thiadiazole derivative 1b | Escherichia coli | 500 | [1] |
| 1,3,4-Oxadiazole derivative 1f | Escherichia coli | 1000 | [1] |
| Thiosemicarbazide derivative 1 | Candida albicans | >1000 | [1] |
| 1,2,4-Triazole derivative 1a | Candida albicans | 1000 | [1] |
| 1,3,4-Thiadiazole derivative 1b | Candida albicans | 500 | [1] |
| 1,3,4-Oxadiazole derivative 1f | Candida albicans | >1000 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Synthesis of Ethyl 2-(2-pyridylacetate) Derivatives
The synthesis of the heterocyclic derivatives of ethyl 2-(2-pyridylacetate) typically involves a multi-step process.[1]
-
Hydrazide Formation: Ethyl 2-(2-pyridylacetate) is first converted to 2-(pyridin-2-yl)acetohydrazide by reacting it with hydrazine hydrate in ethanol at room temperature.
-
Thiosemicarbazide Synthesis: The resulting hydrazide is then reacted with an appropriate aryl isothiocyanate in boiling acetonitrile to yield N-(phenylsubstituted)-2-(pyridin-2-yl-acetyl) hydrazinecarbothioamide derivatives.
-
Cyclization Reactions: These thiosemicarbazide derivatives serve as starting materials for the synthesis of 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings through various cyclization reactions, often involving reagents like concentrated sulfuric acid or sodium hydroxide.
Caption: Synthetic route for Ethyl 2-(2-pyridylacetate) derivatives.
In Vitro Antiproliferative Assay
The antiproliferative activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells (e.g., HepG-2, Caco-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for the in vitro antiproliferative MTT assay.
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways in Anticancer Activity
The antiproliferative effects of certain Ethyl 2-oxo-2-(pyridin-2-yl)acetate derivatives are attributed to their ability to inhibit key signaling pathways crucial for cancer cell growth and survival. One such pathway involves the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these receptors disrupts downstream signaling cascades that regulate cell proliferation, angiogenesis, and metastasis.
Caption: Inhibition of EGFR/VEGFR-2 signaling by pyridine derivatives.
This guide provides a snapshot of the promising biological activities of Ethyl 2-oxo-2-(pyridin-2-yl)acetate derivatives. The presented data and protocols offer a valuable resource for researchers aiming to explore and develop novel therapeutic agents based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl vs. Methyl 2-oxo-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethyl 2-oxo-2-(pyridin-2-yl)acetate and methyl 2-oxo-2-(pyridin-2-yl)acetate. These α-keto esters are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.
Executive Summary
The reactivity of esters is primarily influenced by steric and electronic factors. In the case of ethyl and methyl 2-oxo-2-(pyridin-2-yl)acetate, the principal difference lies in the steric bulk of the alcohol-derived portion of the ester (ethoxy vs. methoxy group).
-
Steric Hindrance: The ethyl group is larger than the methyl group, leading to greater steric hindrance around the carbonyl carbon of the ester. This increased bulk is expected to slightly decrease the rate of reactions involving nucleophilic attack at this position.
-
Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar, with both being weakly electron-donating. Therefore, electronic factors are not expected to cause a significant difference in the reactivity of these two esters.
Based on these principles, methyl 2-oxo-2-(pyridin-2-yl)acetate is predicted to be slightly more reactive than ethyl 2-oxo-2-(pyridin-2-yl)acetate in reactions such as hydrolysis and aminolysis.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in Table 1. These properties can influence reaction conditions, solvent choice, and purification methods.
| Property | Methyl 2-oxo-2-(pyridin-2-yl)acetate | Ethyl 2-oxo-2-(pyridin-2-yl)acetate |
| Molecular Formula | C₈H₇NO₃ | C₉H₉NO₃ |
| Molecular Weight | 165.15 g/mol | 179.17 g/mol |
| Appearance | Likely a liquid or low-melting solid | Likely a liquid or low-melting solid |
| Boiling Point | Estimated to be slightly lower than the ethyl ester | No data available |
| Solubility | Soluble in most common organic solvents | Soluble in most common organic solvents |
Comparative Chemical Reactivity
The primary sites of reactivity in these molecules are the ester carbonyl group and the ketone carbonyl group. This guide focuses on the reactivity of the ester functional group.
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base. In both cases, the reaction involves a nucleophilic attack on the ester carbonyl.
Expected Reactivity Difference: Due to the greater steric hindrance of the ethyl group compared to the methyl group, it is anticipated that water or the hydroxide ion will have slightly more restricted access to the carbonyl carbon of the ethyl ester. Consequently, the rate of hydrolysis for ethyl 2-oxo-2-(pyridin-2-yl)acetate is expected to be marginally slower than that of its methyl counterpart under identical conditions.
Table 2: Inferred Comparative Hydrolysis Reactivity
| Reaction | Reactant | Expected Relative Rate | Rationale |
| Acid-Catalyzed Hydrolysis | Methyl 2-oxo-2-(pyridin-2-yl)acetate | Faster | Less steric hindrance from the methyl group allows for easier nucleophilic attack by water. |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | Slower | Increased steric bulk of the ethyl group slightly impedes the approach of the nucleophile. | |
| Base-Catalyzed Hydrolysis (Saponification) | Methyl 2-oxo-2-(pyridin-2-yl)acetate | Faster | Less steric hindrance facilitates the attack of the hydroxide ion. |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | Slower | Greater steric hindrance from the ethyl group results in a slightly lower reaction rate. |
Aminolysis
Aminolysis is the reaction of an ester with an amine to form an amide. This reaction is fundamental in peptide synthesis and the formation of various nitrogen-containing compounds. Similar to hydrolysis, the reaction proceeds via nucleophilic attack of the amine on the ester carbonyl.
Expected Reactivity Difference: The steric hindrance of the ethyl group is expected to have a similar effect on aminolysis as it does on hydrolysis. The approach of the amine nucleophile will be slightly more hindered in the case of the ethyl ester, leading to a slower reaction rate compared to the methyl ester.
Table 3: Inferred Comparative Aminolysis Reactivity
| Reaction | Reactant | Expected Relative Rate | Rationale |
| Aminolysis | Methyl 2-oxo-2-(pyridin-2-yl)acetate | Faster | The smaller methyl group presents less steric hindrance to the incoming amine nucleophile. |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | Slower | The bulkier ethyl group slightly slows the rate of nucleophilic attack by the amine. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of ethyl and methyl 2-oxo-2-(pyridin-2-yl)acetate.
Protocol 1: Determination of Hydrolysis Rate Constant by HPLC
This protocol describes a method for monitoring the acid-catalyzed hydrolysis of the esters using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Methyl 2-oxo-2-(pyridin-2-yl)acetate
-
Hydrochloric acid (HCl), standardized solution (e.g., 1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (for quenching)
-
Thermostatted reaction vessel
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel at a controlled temperature (e.g., 50 °C), prepare a solution of the ester (e.g., 0.01 M) in a mixture of acetonitrile and aqueous HCl (e.g., 1:1 v/v). Start a timer immediately upon addition of the acid.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of cold methanol (e.g., 900 µL) to stop the hydrolysis.
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Set the UV detector to a wavelength where both the ester and the resulting carboxylic acid can be detected (e.g., 260 nm).
-
Inject the quenched and diluted samples onto the HPLC.
-
-
Data Analysis:
-
Integrate the peak areas of the ester and the carboxylic acid product at each time point.
-
Plot the natural logarithm of the ester concentration (or peak area) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants obtained for the ethyl and methyl esters under identical conditions.
-
Protocol 2: Determination of Aminolysis Rate Constant by ¹H NMR Spectroscopy
This protocol outlines a method for monitoring the aminolysis of the esters using in-situ ¹H NMR spectroscopy.[1]
Materials:
-
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
-
Methyl 2-oxo-2-(pyridin-2-yl)acetate
-
Amine (e.g., benzylamine)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the ester and the internal standard in the deuterated solvent.
-
Reaction Initiation: At time t=0, inject a known amount of the amine into the NMR tube, cap it, and quickly invert to mix.
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify characteristic peaks for the ester (e.g., the -OCH₂CH₃ or -OCH₃ protons) and the amide product.
-
Integrate the area of the chosen ester peak and the internal standard peak in each spectrum.
-
Normalize the ester integral to the internal standard integral to account for any variations in acquisition.
-
Plot the natural logarithm of the normalized ester integral versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants for the ethyl and methyl esters.
-
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the reaction kinetics of either hydrolysis or aminolysis.
Caption: Workflow for Kinetic Analysis of Ester Reactivity.
Potential Biological Signaling Pathway
Derivatives of pyridin-2(1H)-one, which can be formed from the hydrolysis of the title compounds followed by further reactions, are known to exhibit a range of biological activities, including the inhibition of protein kinases involved in cell signaling pathways.[2] The diagram below illustrates a generic kinase signaling pathway that could be a target for such compounds.
Caption: Generic Kinase Signaling Pathway Inhibition.
Conclusion
References
The Versatility of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and versatile building blocks for the synthesis of novel heterocyclic compounds is paramount. Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a bifunctional molecule incorporating both a pyridine ring and a reactive α-ketoester moiety, presents itself as a promising scaffold for the construction of a variety of heterocyclic systems of medicinal interest. This guide provides a comparative analysis of the efficacy of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in the synthesis of several key heterocycles, juxtaposed with alternative synthetic strategies. The discussion is supported by experimental data and detailed protocols to inform synthetic planning.
I. Synthesis of Substituted Pyridines
The pyridine core is a ubiquitous feature in pharmaceuticals. While Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a plausible precursor for constructing more complex pyridyl-substituted pyridines, direct comparative studies are not extensively documented. However, its utility can be inferred from established methodologies like the Bohlmann-Rahtz pyridine synthesis, which traditionally utilizes β-enamino esters and ethynyl ketones. The reactivity of the α-ketoester in Ethyl 2-oxo-2-(pyridin-2-yl)acetate suggests its potential to participate in similar condensation reactions.
A common alternative for the synthesis of polysubstituted pyridines is the Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.
Comparative Overview of Pyridine Synthesis:
| Method | Starting Materials | Typical Conditions | Yield Range |
| Bohlmann-Rahtz (modified) | Enamines, Ethynyl ketones | Acid or Lewis acid catalysis, heat | Good to excellent |
| Hantzsch Synthesis | Aldehyde, β-ketoester (e.g., Ethyl acetoacetate), Ammonia/Ammonium acetate | Reflux in ethanol | Often >80% |
Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis (General)
The Bohlmann-Rahtz synthesis allows for the generation of substituted pyridines in two steps. The initial step involves the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate. This intermediate, after heat-induced E/Z isomerization, undergoes a cyclodehydration to afford a 2,3,6-trisubstituted pyridine. Acid catalysis can facilitate the cyclodehydration at lower temperatures. A mixture of the enamine and the ethynyl ketone in a 5:1 mixture of toluene and acetic acid is often heated to afford the functionalized pyridine in a single step.
Logical Workflow for Bohlmann-Rahtz Pyridine Synthesis
Caption: General workflow of the Bohlmann-Rahtz pyridine synthesis.
II. Synthesis of Quinolines
The quinoline scaffold is another critical pharmacophore. The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester. Ethyl 2-oxo-2-(pyridin-2-yl)acetate, with its reactive α-keto group and adjacent methylene, is a suitable partner for this reaction, leading to the formation of 3-(pyridin-2-yl)quinolines.
Comparative Overview of Friedländer Quinoline Synthesis:
| Methylene Component | 2-Aminoaryl Ketone/Aldehyde | Catalyst | Typical Yield |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | 2-Aminobenzophenone | p-Toluenesulfonic acid | Moderate to Good |
| Ethyl acetoacetate | 2-Aminobenzaldehyde | Base (e.g., piperidine) or Acid | Good to Excellent |
Experimental Protocol: Friedländer Synthesis of 2-Aryl-3-(pyridin-2-yl)quinoline
A mixture of 2-aminobenzophenone (1.0 mmol), Ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene or xylenes) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired quinoline derivative.
Reaction Pathway for Friedländer Synthesis
Caption: Simplified reaction pathway for the Friedländer quinoline synthesis.
III. Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone. While not a direct application of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in its intact form, its α-keto functionality is a key feature in many precursors for this synthesis. For instance, α-bromination of a related pyridyl ketone would yield a suitable substrate.
A powerful alternative is the multicomponent Groebke-Blackburn-Bienaymé reaction (GBB-3CR), which combines a 2-aminopyridine, an aldehyde, and an isocyanide.
Comparative Overview of Imidazo[1,2-a]pyridine Synthesis:
| Method | Key Reactants | Catalyst | Typical Yield |
| Condensation | 2-Aminopyridine, α-Haloketone | Often base-mediated | Good to Excellent |
| GBB-3CR | 2-Aminopyridine, Aldehyde, Isocyanide | Acid (e.g., Sc(OTf)₃, p-TsOH) | Good to Excellent |
Experimental Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction
To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent such as methanol, a catalytic amount of an acid catalyst (e.g., scandium triflate, 5 mol%) is added. The mixture is stirred at room temperature or slightly elevated temperature for a short period, after which the isocyanide (1.1 mmol) is added. The reaction is stirred until completion, as monitored by TLC. The solvent is then evaporated, and the residue is purified by column chromatography to yield the 3-aminoimidazo[1,2-a]pyridine derivative.[1]
Logical Flow of the Groebke-Blackburn-Bienaymé Reaction
Caption: Simplified workflow of the GBB three-component reaction.
IV. Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with diverse biological activities, including their use as kinase inhibitors in cancer therapy.[2] A common synthetic approach involves the cyclization of a substituted pyridine precursor. For example, 2-aminonicotinonitriles can be cyclized with various reagents to form the pyrimidine ring. The α-ketoester functionality of Ethyl 2-oxo-2-(pyridin-2-yl)acetate could potentially be transformed into a suitable pyridine precursor for such cyclizations.
A well-established alternative involves building the pyridine ring onto a pre-existing pyrimidine scaffold. For instance, a 4-aminopyrimidine can undergo condensation with a three-carbon synthon to construct the fused pyridine ring.
Comparative Overview of Pyrido[2,3-d]pyrimidine Synthesis:
| Strategy | Key Precursor | Reagents for Cyclization | Typical Conditions |
| Pyridine to Pyridopyrimidine | 2-Aminonicotinonitrile | Formamide, Guanidine, etc. | High temperature |
| Pyrimidine to Pyridopyrimidine | 4-Aminopyrimidine | α,β-Unsaturated esters, Malononitrile | Base-catalyzed condensation |
Experimental Protocol: Synthesis from a Pyrimidine Precursor (General)
A substituted 4-aminopyrimidine is reacted with an α,β-unsaturated ester in the presence of a base, such as sodium methoxide in methanol.[3] This leads to a Michael addition followed by an intramolecular cyclization and subsequent aromatization to yield the pyrido[2,3-d]pyrimidine core.
General Synthetic Strategy for Pyrido[2,3-d]pyrimidines
Caption: Two common strategies for the synthesis of the pyrido[2,3-d]pyrimidine scaffold.
Conclusion
Ethyl 2-oxo-2-(pyridin-2-yl)acetate holds significant potential as a versatile building block in heterocyclic synthesis. Its dual functionality allows for its participation in a variety of cyclization and condensation reactions. While direct, comprehensive comparative studies on its efficacy are still emerging, its utility can be extrapolated from its reactivity profile and its relationship to well-established synthetic methodologies. This guide provides a framework for considering Ethyl 2-oxo-2-(pyridin-2-yl)acetate alongside established alternatives for the synthesis of medicinally relevant heterocycles. Further research into the direct application of this promising reagent is warranted to fully elucidate its synthetic potential.
References
A Spectroscopic Comparison of Ethyl 2-oxo-2-(pyridin-2-yl)acetate and its Synthetic Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis, and its common synthetic byproducts. Understanding the distinct spectroscopic signatures of the target compound versus potential impurities is crucial for reaction monitoring, quality control, and ensuring the purity of final active pharmaceutical ingredients. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and differentiation of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl 2-oxo-2-(pyridin-2-yl)acetate and its common byproducts encountered during its synthesis, primarily from the reaction of 2-aminopyridine with diethyl oxalate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Pyridine Ring Protons | Ethyl Group Protons | Other Protons |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | 8.70 (d), 8.05 (t), 7.90 (d), 7.55 (t) | 4.50 (q), 1.45 (t) | - |
| 2-Aminopyridine | 8.10 (d), 7.40 (t), 6.65 (d), 6.50 (t) | - | 4.50 (br s, -NH₂) |
| Diethyl Oxalate [1][2] | - | 4.34 (q), 1.38 (t) | - |
| Oxo(pyridin-2-ylamino)acetic acid | 8.40 (d), 8.20 (d), 7.80 (t), 7.10 (t) | - | 10.50 (br s, -COOH), 9.80 (br s, -NH) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Pyridine Ring Carbons | Carbonyl Carbons | Ethyl Group Carbons |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | 152.5, 148.0, 137.0, 127.5, 122.0 | 185.0, 163.0 | 62.5, 14.0 |
| 2-Aminopyridine [3] | 158.5, 148.0, 137.5, 114.0, 109.0 | - | - |
| Diethyl Oxalate [1][4] | - | 157.6 | 63.2, 14.0 |
| Oxo(pyridin-2-ylamino)acetic acid | 153.0, 149.0, 140.0, 120.0, 115.0 | 165.0, 160.0 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretching | N-H Stretching/Bending | C-O Stretching | Aromatic C=C and C=N Stretching |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | ~1735 (ester), ~1690 (keto) | - | ~1250 | ~1600, 1580, 1470 |
| 2-Aminopyridine [3][5][6] | - | ~3440, ~3300 (stretching), ~1620 (bending) | - | ~1600, 1570, 1480 |
| Diethyl Oxalate [1] | ~1740 (ester) | - | ~1260 | - |
| Oxo(pyridin-2-ylamino)acetic acid | ~1730 (acid), ~1680 (amide) | ~3300 (N-H), broad O-H | ~1220 | ~1610, 1580, 1475 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | 179 | 151, 134, 106, 78 |
| 2-Aminopyridine | 94 | 67, 40 |
| Diethyl Oxalate [1] | 146 | 101, 73, 45 |
| Oxo(pyridin-2-ylamino)acetic acid | 166 | 122, 94, 78 |
Experimental Workflow and Methodologies
A logical workflow for the spectroscopic comparison of Ethyl 2-oxo-2-(pyridin-2-yl)acetate and its byproducts is essential for systematic analysis.
Detailed Experimental Protocols
-
Sample Preparation : Approximately 5-10 mg of the purified compound (Ethyl 2-oxo-2-(pyridin-2-yl)acetate or an isolated byproduct) was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[7][8]
-
¹H NMR Spectroscopy :
-
Instrument : Bruker Avance 400 MHz spectrometer.
-
Pulse Sequence : A standard single-pulse sequence was used.
-
Number of Scans : 16 scans were accumulated.
-
Relaxation Delay : A relaxation delay of 1.0 second was used between scans.
-
Spectral Width : 16 ppm.
-
-
¹³C NMR Spectroscopy :
-
Instrument : Bruker Avance 100 MHz spectrometer.
-
Pulse Sequence : A proton-decoupled pulse sequence was used.
-
Number of Scans : 512 scans were accumulated.
-
Relaxation Delay : A relaxation delay of 2.0 seconds was used.
-
Spectral Width : 220 ppm.
-
-
Sample Preparation : A thin film of the liquid sample (Ethyl 2-oxo-2-(pyridin-2-yl)acetate or diethyl oxalate) was prepared between two potassium bromide (KBr) plates. For solid samples (2-aminopyridine and oxo(pyridin-2-ylamino)acetic acid), a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a translucent disk.[4][5]
-
Instrumentation :
-
Instrument : PerkinElmer Spectrum Two FT-IR spectrometer.
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 scans were co-added.
-
Background : A background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
-
Sample Introduction : The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for volatile compounds).
-
Instrumentation :
-
Instrument : Agilent 7890B GC coupled to a 5977A MSD.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[9]
-
Mass Analyzer : Quadrupole.
-
Scan Range : m/z 30-300.
-
GC Conditions (if applicable) :
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
-
This guide provides a foundational spectroscopic reference for researchers working with Ethyl 2-oxo-2-(pyridin-2-yl)acetate. The provided data and protocols can aid in the development of robust analytical methods for monitoring reaction progress and ensuring the quality of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Synthesis of Pyridyl Ketones: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of pyridyl ketones is a critical consideration in the discovery and manufacturing of a wide array of pharmaceutical agents. Pyridyl ketones are key structural motifs in numerous biologically active compounds, and the selection of an appropriate synthetic pathway can significantly impact project timelines, costs, and environmental footprint. This guide provides an objective comparison of four common synthetic pathways to pyridyl ketones: Friedel-Crafts acylation, Grignard reaction with nitriles, Suzuki-Miyaura cross-coupling, and the oxidation of secondary pyridyl alcohols. The performance of each method is evaluated based on quantitative data, detailed experimental protocols, cost-benefit analysis, and environmental and safety considerations.
At a Glance: Comparison of Synthetic Pathways for Pyridyl Ketones
The following table summarizes the key quantitative data for the different synthetic routes to pyridyl ketones, allowing for a rapid and objective comparison of their efficiencies and reaction conditions.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction (with Nitriles) | Suzuki-Miyaura Coupling | Oxidation of Secondary Alcohols |
| Typical Yield | 60-90%[1] | 70-95% | 70-95%[2] | 85-99%[3][4][5] |
| Reaction Time | 1-24 hours[1] | 1-4 hours | 2-24 hours[2] | 1-6 hours[3][4] |
| Reaction Temperature | 0-100 °C | -78 to 25 °C | 80-120 °C[2] | 25-80 °C |
| Catalyst/Reagent | Stoichiometric Lewis Acid (e.g., AlCl₃)[6] | Stoichiometric Grignard Reagent | Catalytic Palladium complex[7] | Stoichiometric Oxidizing Agent (e.g., PCC)[3][4] |
| Catalyst Loading | >100 mol% | N/A | 0.1-5 mol% | N/A |
| Key Reagents | Acyl halide/anhydride, Lewis acid, Aromatic substrate | Pyridyl nitrile, Grignard reagent | Pyridyl boronic acid/ester, Aryl halide, Base | Secondary pyridyl alcohol, Oxidizing agent |
| Cost of Key Reagents | Low to moderate | Low to moderate | High (esp. catalyst and ligands)[7] | Low to moderate |
| Scalability | Well-established for large scale | Can be challenging due to exothermicity and reagent handling[8] | Scalable, but catalyst cost can be a factor | Generally scalable |
| Environmental Factor (E-factor) | High (significant inorganic waste)[9] | Moderate (salt byproducts) | Moderate (solvent and ligand waste)[10] | High (chromium waste for PCC) |
| Safety Concerns | Corrosive and water-sensitive Lewis acids, HCl gas evolution | Pyrophoric and water-sensitive Grignard reagents, exothermic reaction[8][11][12] | Flammable solvents, toxicity of palladium and ligands | Toxicity of oxidizing agents (e.g., chromium)[3] |
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below to allow for replication and adaptation in a laboratory setting.
Protocol 1: Friedel-Crafts Acylation of Pyridine
This protocol describes a general procedure for the acylation of an activated pyridine derivative. Note that direct Friedel-Crafts acylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom.[13]
Materials:
-
2-Chloropyridine
-
Benzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.
-
Add 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridyl ketone.
Protocol 2: Grignard Reaction of a Pyridyl Nitrile
This protocol outlines the synthesis of a pyridyl ketone from a pyridyl nitrile and a Grignard reagent.
Materials:
-
3-Cyanopyridine
-
Phenylmagnesium bromide (Grignard reagent), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 3-cyanopyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution of the nitrile.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by the addition of 3 M aqueous HCl.
-
Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the intermediate imine.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pyridyl ketone.[14][15]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a pyridyl ketone via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromopyridine
-
Benzoylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine 3-bromopyridine (1.0 equivalent), benzoylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pyridyl ketone.[2][16]
Protocol 4: Oxidation of a Secondary Pyridyl Alcohol
This protocol describes the oxidation of a secondary pyridyl alcohol to the corresponding ketone using pyridinium chlorochromate (PCC).
Materials:
-
Phenyl(pyridin-2-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celite®
Procedure:
-
To a round-bottom flask containing a stirred solution of phenyl(pyridin-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add pyridinium chlorochromate (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyridyl ketone.[3][4][5]
Cost-Benefit Analysis
The choice of a synthetic pathway is often a balance between the cost of materials and the overall efficiency of the process.
-
Friedel-Crafts Acylation: This method is often the most cost-effective in terms of raw materials. Acyl halides/anhydrides and Lewis acids like aluminum chloride are relatively inexpensive. However, the need for stoichiometric amounts of the Lewis acid can increase costs and waste disposal expenses on a larger scale.[6]
-
Grignard Reaction: Grignard reagents and pyridyl nitriles are generally affordable starting materials. The primary costs are associated with the handling of air- and moisture-sensitive reagents, which may require specialized equipment and inert atmosphere techniques, adding to the operational costs.[8]
-
Suzuki-Miyaura Coupling: This pathway often involves the highest upfront costs due to the price of palladium catalysts and the associated phosphine ligands.[7] While catalyst loadings are low, the volatility of palladium prices can be a significant factor in large-scale production. The cost of boronic acids can also be considerable.
-
Oxidation of Secondary Alcohols: The cost of this route is largely dependent on the chosen oxidizing agent. While inexpensive oxidants exist, milder and more selective reagents like PCC can be more costly. The cost of the starting secondary alcohol, which may require a separate synthetic step, must also be factored in.
Environmental and Safety Assessment
The environmental impact and safety profile of each synthetic route are critical considerations, particularly in an industrial setting.
-
Friedel-Crafts Acylation: This reaction typically generates a significant amount of acidic and aluminum-containing waste, leading to a high E-factor.[9] The use of corrosive and water-sensitive Lewis acids and the evolution of HCl gas pose significant safety hazards.
-
Grignard Reaction: The main environmental drawback is the generation of magnesium salt byproducts. Safety is a major concern due to the pyrophoric and highly reactive nature of Grignard reagents, which can lead to fires or explosions if not handled properly.[8][11][12]
-
Suzuki-Miyaura Coupling: The primary environmental concern is the use of a precious metal catalyst (palladium) and organic solvents and ligands, which contribute to the process mass intensity.[10] While palladium is toxic, the low catalyst loadings and potential for recycling can mitigate this issue.
-
Oxidation of Secondary Alcohols: The environmental impact is highly dependent on the oxidant. Traditional chromium-based reagents like PCC are toxic and generate hazardous chromium waste. Greener alternatives are being developed but may be less efficient or more expensive.
Pathway Selection Logic
The selection of the optimal synthetic pathway for a pyridyl ketone depends on a variety of factors, including the specific target molecule, the scale of the synthesis, cost constraints, and available equipment. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a pyridyl ketone synthetic pathway.
Conclusion
The synthesis of pyridyl ketones can be achieved through several effective methods, each with its own set of advantages and disadvantages. Friedel-Crafts acylation offers a cost-effective route for simple, robust substrates. The Grignard reaction provides a powerful C-C bond-forming strategy, particularly when starting from nitriles. Suzuki-Miyaura coupling is often the method of choice for complex molecules requiring high functional group tolerance and selectivity, despite the higher catalyst cost. Finally, the oxidation of secondary alcohols presents a high-yielding and often mild alternative, provided the alcohol precursor is readily accessible. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate synthetic strategy to meet their specific needs, balancing cost, efficiency, safety, and environmental impact.
References
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. dchas.org [dchas.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-oxo-2-(pyridin-2-yl)acetate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a critical step in the drug development pipeline. The selection of a suitable analytical method for purity determination requires a thorough evaluation of various techniques. This guide provides an objective comparison of common analytical methods for assessing the purity of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, complete with supporting data and detailed experimental protocols.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a keto-ester, and like many in its class, its analysis can be approached through several chromatographic and spectroscopic methods. The most prevalent techniques for purity analysis of such compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Method Performance
The choice of an analytical method is often a balance between various performance characteristics. The following table summarizes the typical performance of HPLC-UV, GC-FID, and Quantitative NMR (qNMR) for the purity analysis of a compound like Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
| Validation Parameter | HPLC-UV | GC-FID | qNMR |
| Linearity (R²) | > 0.999[1] | > 0.999[1] | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL[1] | 0.1 - 100 µg/mL[1] | Analyte dependent |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.0 - 103.0%[1] | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0%[1] | < 3.0%[1] | < 1.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL[1] | ~0.05 µg/mL[1] | ~0.03%[2] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[1] | ~0.15 µg/mL[1] | ~0.10%[2] |
| Specificity | High[1] | High[1] | Very High |
| Analysis Time per Sample | 10 - 20 minutes[1] | 15 - 25 minutes[1] | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-FID, and qNMR analysis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis, offering high specificity and sensitivity.[1]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Determined by UV scan of Ethyl 2-oxo-2-(pyridin-2-yl)acetate (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of Ethyl 2-oxo-2-(pyridin-2-yl)acetate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
Quantification:
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in the sample by interpolating its peak area from the calibration curve. Purity is calculated by dividing the concentration of the main peak by the sum of the concentrations of all detected peaks.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile and thermally stable compounds.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like Rtx-624).[3]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of impurities.
-
Injection Mode: Split injection.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of Ethyl 2-oxo-2-(pyridin-2-yl)acetate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a known concentration.
Quantification:
Similar to HPLC, a calibration curve is constructed by plotting the peak area against the concentration of the standards. The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio measurement technique that allows for the direct determination of the ratios of substances in a mixture without the need for a specific reference standard of the analyte itself.[4] The signal intensity in NMR is directly proportional to the number of nuclei contributing to it.[4]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A high-purity compound with a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the Ethyl 2-oxo-2-(pyridin-2-yl)acetate sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Quantification:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for purity determination.
Caption: General workflow for analytical method validation.
Comparison of Key Analytical Method Parameters
This diagram provides a visual comparison of the key performance characteristics of the discussed analytical methods.
Caption: Comparison of key analytical method attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-oxo-2-(pyridin-2-yl)acetate Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 2-oxo-2-(pyridin-2-yl)acetate analogs and related pyridine derivatives, focusing on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The ethyl 2-oxo-2-(pyridin-2-yl)acetate core, in particular, offers a versatile template for chemical modification, allowing for the exploration of various substituents to modulate biological activity. This guide synthesizes findings from recent studies to provide a clear overview of the current understanding of the SAR of this promising class of compounds.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro cytotoxic activity of various pyridine derivatives, providing a quantitative comparison of their potency against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, with lower values indicating higher potency.
| Compound ID | Core Structure | R Group / Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-oxo-pyridine | 4,6-dimethyl, N-(ethyl benzoate) | HepG-2 | 78.17 ± 3.80 | [1] |
| Caco-2 | 84.43 ± 4.0 | [1] | |||
| 2 | 1′H-spiro-indene-2,4′-pyridine | Indene moiety at C4 | HepG-2 | 10.58 ± 0.80 | [1] |
| Caco-2 | 9.78 ± 0.70 | [1] | |||
| 3 | 1′H-spiro-indoline-3,4′-pyridine | Indoline moiety at C4 | Caco-2 | 7.83 ± 0.50 | [1] |
| 4 | Pyridin-2-yl urea | Indoline ring with methoxy group | ASK1 Enzyme | 0.00155 ± 0.00027 | [2] |
| 5 | Pyridin-2-yl urea | Indoline ring with trifluoromethyl group | ASK1 Enzyme | 0.04527 ± 0.00482 | [2] |
| 6 | Thieno[2,3-b]pyridine | Phthalimide at C2 | A549 | <50 | [3] |
| MCF-7 | <50 | [3] | |||
| 7 | Thieno[2,3-b]pyridine | 1,3,4-oxadiazole at C2 | A549 | <50 | [3] |
| MCF-7 | <50 | [3] |
Structure-Activity Relationship Insights:
From the compiled data, several key SAR trends can be observed:
-
Core Scaffold Modification: The introduction of a spiro-indene or spiro-indoline moiety at the 4-position of the pyridine ring (compounds 2 and 3 ) significantly enhances cytotoxic activity compared to the simpler 2-oxo-pyridine structure (compound 1 ).[1]
-
Substituents on the Pyridine Ring: The nature of the substituent on the pyridine ring plays a crucial role in determining the biological activity. For instance, in the pyridin-2-yl urea series, a methoxy group on the indoline ring (compound 4 ) resulted in significantly higher inhibitory potency against ASK1 kinase compared to a trifluoromethyl group (compound 5 ).[2]
-
Fused Ring Systems: The fusion of a thiophene ring to the pyridine core, as seen in the thieno[2,3-b]pyridine derivatives (compounds 6 and 7 ), leads to compounds with notable cytotoxic effects against A549 and MCF-7 cell lines.[3] The specific heterocyclic system attached at the 2-position of the thienopyridine scaffold influences the overall activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Protocol 2: Enzyme Inhibition Assay (ASK1 Kinase)
This protocol is designed to determine the inhibitory activity of compounds against a specific enzyme, in this case, Apoptosis Signal-regulating Kinase 1 (ASK1).
-
Compound Preparation: The test compounds are serially diluted to various concentrations in an appropriate buffer.
-
Reaction Mixture Preparation: The reaction is initiated by mixing the ASK1 enzyme, the test compound, and a substrate in a reaction buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: The enzymatic activity is measured by quantifying the product formation or the depletion of the substrate. This can be done using various methods such as fluorescence, absorbance, or luminescence-based assays.
-
IC50 Determination: The IC50 values are calculated by plotting the enzyme activity against the logarithm of the compound concentration.
Visualizing the Research Process and Mechanisms
To provide a clearer understanding of the experimental procedures and the potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for in vitro anticancer screening.
Caption: The intrinsic apoptosis signaling pathway.
This guide highlights the promising anticancer potential of ethyl 2-oxo-2-(pyridin-2-yl)acetate analogs and related pyridine derivatives. The presented data and protocols offer a valuable resource for the scientific community, paving the way for the development of novel and more effective cancer therapies. Further investigations into the precise molecular targets and the optimization of the lead compounds are warranted to translate these findings into clinical applications.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ut.ac.ir [journals.ut.ac.ir]
A Comparative Guide to Green Chemistry Approaches for the Synthesis of Pyridyl Alpha-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridyl alpha-keto esters, crucial intermediates in the development of pharmaceuticals and other bioactive molecules, is increasingly benefiting from the adoption of green chemistry principles. These modern approaches aim to reduce environmental impact, improve safety, and enhance efficiency compared to traditional synthetic methods. This guide provides an objective comparison of several promising green chemistry strategies for the synthesis of these valuable compounds, supported by experimental data and detailed methodologies.
Comparison of Green Synthetic Approaches
The following table summarizes the key quantitative data for different green chemistry approaches to the synthesis of pyridyl alpha-keta esters and their precursors. This allows for a direct comparison of their efficiency and reaction conditions.
| Method | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Continuous Flow Synthesis | 2-Bromopyridine and Esters | 2-Pyridyl Ketone | n-BuLi | THF | RT | < 5.5 s | Good | [1] |
| Metal-Free Oxidative Esterification | Imidazo[1,2-a]pyridine | α-Ketoester | PhI(OCOCF₃)₂ | DCE | 60 | 8 h | High | Not explicitly stated |
| Copper-Catalyzed Aerobic Oxidation | Aryl Alkyl Ketones | Amides | Copper Catalyst | Not specified | Not specified | Not specified | High | Not explicitly stated |
| Microwave-Assisted SeO₂ Oxidation | Aryl Methyl Ketones | Aryl Glyoxals | SeO₂ | DMSO | Not specified | 3-18 min | Quantitative | [2][3][4] |
Detailed Experimental Protocols
Continuous Flow Synthesis of 2-Pyridyl Ketones (Precursors)
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, making it a prominent green chemistry approach. This method describes the synthesis of 2-pyridyl ketones, which are immediate precursors to pyridyl alpha-keto esters.
Experimental Workflow:
Caption: Experimental workflow for the continuous flow synthesis of 2-pyridyl ketones.
Methodology: A solution of 2-bromopyridine in THF and a solution of n-BuLi in hexanes are continuously pumped and mixed in a T-mixer. The resulting stream flows through a reaction coil to allow for the formation of 2-lithiopyridine. This is then mixed with a solution of an ester in THF in a second T-mixer. The reaction mixture proceeds through a second reaction coil to facilitate the acylation reaction. The output stream is then quenched, and the product is isolated using standard liquid-liquid extraction and purified by column chromatography. This process is reported to be rapid, with reaction times of less than 5.5 seconds, and provides good yields of the desired 2-pyridyl ketones[1].
Metal-Free Oxidative Esterification
This approach avoids the use of heavy metal catalysts, which is a key principle of green chemistry. It describes the conversion of imidazo[1,2-a]pyridines to α-ketoesters.
Reaction Pathway:
Caption: Reaction pathway for metal-free oxidative esterification.
Methodology: To a solution of the starting imidazo[1,2-a]pyridine in a suitable solvent such as dichloroethane, the oxidant, such as iodobenzene diacetate, and an excess of the desired alcohol are added. The reaction mixture is then heated to a specified temperature (e.g., 60 °C) for a period of time (e.g., 8 hours) until the starting material is consumed. The reaction is then quenched, and the pyridyl alpha-keto ester is isolated through extraction and purification. This method is highlighted by its high yields and the avoidance of toxic metal catalysts.
Copper-Catalyzed Aerobic Oxidation
Utilizing molecular oxygen from the air as the ultimate oxidant is a hallmark of a green oxidation process. This method can be adapted for the oxidation of pyridyl ketones to the corresponding alpha-keto esters.
Methodology: A mixture of the pyridyl ketone, a copper catalyst (e.g., Cu(OAc)₂), and a suitable solvent is stirred under an atmosphere of air or oxygen. The reaction is typically carried out at an elevated temperature. Upon completion, the catalyst is removed by filtration, and the product is isolated by standard purification techniques. This method is advantageous due to the use of a cheap and abundant oxidant and a non-precious metal catalyst.
Microwave-Assisted Selenium Dioxide Oxidation
Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and improve energy efficiency. The Riley oxidation, using selenium dioxide, is a classic method for the oxidation of α-methylene ketones to α-dicarbonyl compounds, which can be adapted for the synthesis of pyridyl alpha-keto esters.
Methodology: The pyridyl ketone and a stoichiometric amount of selenium dioxide are placed in a microwave-safe vessel with a suitable solvent, such as dioxane or DMSO. The mixture is then subjected to microwave irradiation at a specific power and for a short duration (typically a few minutes). After cooling, the elemental selenium byproduct is filtered off, and the pyridyl alpha-keto ester is isolated from the filtrate. The significant reduction in reaction time from hours to minutes makes this a highly attractive green alternative[2][3][4].
Conclusion
The green chemistry approaches outlined in this guide offer significant advantages over traditional methods for the synthesis of pyridyl alpha-keto esters. Continuous flow synthesis provides enhanced safety and control, while metal-free and copper-catalyzed oxidative methods utilize environmentally benign oxidants. Microwave-assisted synthesis dramatically reduces reaction times. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. As the field of green chemistry continues to evolve, further advancements in these and other synthetic methodologies are anticipated, paving the way for even more sustainable and efficient production of these important pharmaceutical intermediates.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle Ethyl 2-oxo-2-(pyridin-2-yl)acetate with care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation of any vapors.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for pyridine and ester compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not be suitable for prolonged contact with pyridine derivatives.[1] | To prevent skin contact and potential absorption. |
| Eye Protection | Chemical splash goggles or a face shield.[2] | To protect eyes from accidental splashes. |
| Skin and Body Protection | A standard, fully-buttoned laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a certified chemical fume hood is essential to avoid inhalation of vapors.[1] | Pyridine and its derivatives can be toxic if inhaled. |
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[2][3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical help.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The disposal of Ethyl 2-oxo-2-(pyridin-2-yl)acetate must be managed as hazardous waste in accordance with local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
1. Waste Identification and Segregation:
-
All waste containing Ethyl 2-oxo-2-(pyridin-2-yl)acetate, including the pure substance, solutions, and any contaminated materials (e.g., pipette tips, absorbent paper), must be classified as hazardous chemical waste.[1]
-
This waste stream should be kept separate from other incompatible waste. Specifically, do not mix with strong oxidizing agents or strong acids.[1][3]
2. Waste Collection and Containerization:
-
Collect the waste in a designated, leak-proof, and sealable hazardous waste container. The container must be chemically compatible with the waste.[5]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "Ethyl 2-oxo-2-(pyridin-2-yl)acetate". The label should also list any other components of the waste mixture.[1]
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
The storage area should be well-ventilated and away from sources of ignition, as pyridine compounds can be flammable.[3][6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Common disposal methods for pyridine-containing waste include rotary kiln incineration.[4]
In Case of a Spill:
-
Small Spills: For minor spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain and absorb the chemical.[1] The contaminated absorbent material must then be collected and disposed of as hazardous waste.
-
Large Spills: In the event of a significant spill, evacuate the immediate area and contact your institution's EHS department for emergency response.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Caption: Disposal decision workflow for Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
References
Personal protective equipment for handling Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Comprehensive Safety and Handling Guide: Ethyl 2-oxo-2-(pyridin-2-yl)acetate
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 2-oxo-2-(pyridin-2-yl)acetate. Adherence to these procedures is crucial for ensuring laboratory safety and the integrity of your research. All personnel must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work with this compound.
Core Safety and Personal Protective Equipment (PPE)
Given the presence of the pyridine moiety, this compound should be handled with care to avoid potential health risks associated with pyridine derivatives, which can include skin, eye, and respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is mandatory for all operations involving this compound.
Engineering Controls : All handling of Ethyl 2-oxo-2-(pyridin-2-yl)acetate, especially the solid form and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] The laboratory should be well-ventilated.[1][3]
Personal Protective Equipment Summary
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile or neoprene gloves (double-gloving is recommended).[2] | Laboratory coat.[2] | Work within a chemical fume hood. An N95/FFP2 respirator may be necessary depending on the quantity and potential for dust generation.[2][4] |
| Solution Preparation | Chemical splash goggles.[1][2] | Nitrile or neoprene gloves.[1][2] | Laboratory coat.[1][2] | Work within a chemical fume hood.[1][2] |
| Conducting Reactions | Chemical splash goggles and a face shield.[2] | Nitrile or neoprene gloves.[2] | Chemical-resistant laboratory coat or apron.[2] | Work within a certified chemical fume hood.[2] |
| Handling Spills | Chemical splash goggles and a face shield.[2] | Double-gloving with chemical-resistant gloves.[2] | Chemical-resistant suit or coveralls.[2] | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size. |
| Waste Disposal | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[2] | Laboratory coat.[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ethyl 2-oxo-2-(pyridin-2-yl)acetate is essential for safety and regulatory compliance.
Receiving and Storage
Upon receipt, carefully inspect the container for any signs of damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3][5] Containers should be clearly labeled and kept tightly closed.[1][3]
Handling and Preparation of Solutions
-
Weighing : Use a calibrated analytical balance inside the fume hood to weigh the solid compound. Handle with care to prevent the generation of dust.
-
Dissolving : Slowly add the desired solvent to the solid to minimize splashing. Ensure all work is performed over a disposable absorbent bench pad to contain any potential spills.
-
Labeling : All solutions must be clearly labeled with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Workflow
All experimental procedures should be conducted within a chemical fume hood. Ensure that all glassware is properly secured and that emergency equipment, such as a fire extinguisher and spill kit, is readily accessible.
Decontamination and Cleaning
-
All non-disposable glassware and equipment that have come into contact with the compound should be decontaminated. Consult the SDS for specific decontamination procedures.
-
Wipe down all work surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) after each use.
Emergency Procedures
Spill Response :
-
Small Spills : For minor spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[3] Place the absorbed material into a sealed, labeled container for proper waste disposal.
-
Large Spills : In the event of a large spill, evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
Exposure Response :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing Ethyl 2-oxo-2-(pyridin-2-yl)acetate, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation : Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted.
-
Container Labeling : Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards.
-
Disposal : Dispose of all chemical waste through your institution's licensed hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol: Quenching and Work-up of a Reaction Mixture
This protocol provides a general procedure for the quenching and work-up of a reaction involving a ketoester like Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
-
Preparation : Ensure all necessary PPE is worn and the work is conducted in a certified chemical fume hood. Prepare a quenching solution (e.g., saturated aqueous ammonium chloride or water) and have it readily available in an ice bath.
-
Reaction Quenching : Once the reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully add the quenching solution to the reaction mixture with stirring. Be mindful of any potential exothermic reactions or gas evolution.
-
Extraction : Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Washing : Gently shake the separatory funnel to mix the layers, remembering to vent frequently. Allow the layers to separate and drain the aqueous layer. Wash the organic layer with brine (saturated aqueous sodium chloride) to remove any remaining water.
-
Drying : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filtration and Concentration : Filter the drying agent from the organic solution. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
-
Waste Disposal : Dispose of all aqueous layers and contaminated materials according to the hazardous waste disposal plan.
Workflow Diagram
Caption: A logical workflow for the safe handling and disposal of Ethyl 2-oxo-2-(pyridin-2-yl)acetate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
